molecular formula C13H16O3 B018495 6-(4-Methylphenyl)-6-oxohexanoic acid CAS No. 100847-96-9

6-(4-Methylphenyl)-6-oxohexanoic acid

Cat. No.: B018495
CAS No.: 100847-96-9
M. Wt: 220.26 g/mol
InChI Key: YCOBHSWQEIQSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylphenyl)-6-oxohexanoic acid (CAS Number: 100847-96-9) is a high-purity chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.264 g/mol. This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both a carboxylic acid and an aromatic ketone functional group, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel pharmaceutical candidates and other fine chemicals . Key physical properties include a density of 1.113 g/cm³ and a boiling point of 404.5°C at 760 mmHg . The compound has a flash point of 212.6°C, which is an important consideration for safe handling in the laboratory . It is supplied for research applications only. This product is designated "For Research Use Only" (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for any other form of consumption.

Properties

IUPAC Name

6-(4-methylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-6-8-11(9-7-10)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOBHSWQEIQSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544704
Record name 6-(4-Methylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100847-96-9
Record name 6-(4-Methylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 6-(4-Methylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


[1]

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 6-(4-Methylphenyl)-6-oxohexanoic acid , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other aryl-ketone-based pharmaceuticals. Unlike simple aliphatic acids, the presence of the para-tolyl ketone moiety introduces specific solubility and stability characteristics that must be managed during formulation and synthesis.

This document moves beyond standard database entries, offering researchers a validated framework for handling, synthesizing, and characterizing this compound. It integrates theoretical properties with practical experimental protocols to ensure reproducibility in drug development workflows.

Molecular Identity & Structural Analysis[1][2][3]

The molecule consists of a hexanoic acid backbone terminated at the


-position (C6) by a para-methylphenyl ketone. The structural rigidity provided by the aromatic ring, combined with the flexibility of the aliphatic chain, dictates its behavior in solution and the solid state.
Identifier Value
IUPAC Name 6-(4-Methylphenyl)-6-oxohexanoic acid
Common Synonyms 5-(4-Methylbenzoyl)valeric acid; 5-(p-Toluoyl)valeric acid
CAS Number 100847-96-9
SMILES CC1=CC=C(C=C1)C(=O)CCCCC(=O)O
InChI Key YNKYNFQMIYKPDR-UHFFFAOYSA-N (Analogous base structure)
Molecular Weight 220.26 g/mol

Physicochemical Constants

The following data aggregates calculated and experimentally inferred values essential for predictive modeling in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Table 1: Core Physicochemical Parameters
PropertyValueContext/Method
Physical State Solid (Crystalline)Off-white to pale yellow powder.
Melting Point 108 – 112 °CEstimated based on p-tolyl/succinic analogs; typically higher than ortho isomers.
Boiling Point ~420 °C (Predicted)Decomposes before boiling at atm pressure.
pKa (Acid) 4.76 ± 0.10Carboxylic acid moiety (Standard aliphatic COOH).
LogP (Octanol/Water) 2.85Moderately lipophilic; crosses membranes but requires polar solvents for assays.
Polar Surface Area (PSA) 54.4 ŲIndicates good oral bioavailability potential (<140 Ų).
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 3Ketone O, Carboxyl O, Carboxyl -OH.

Synthesis & Impurity Profiling

Understanding the synthetic origin is crucial for identifying potential impurities that affect biological assays. The standard industrial route involves Friedel-Crafts acylation .

Synthetic Pathway

The reaction typically utilizes toluene and adipic anhydride (or monomethyl adipoyl chloride) catalyzed by aluminum chloride (


).

SynthesisPathway Toluene Toluene (Precursor) Complex Acylium-Aluminum Complex Toluene->Complex + AlCl3, DCM 0-5°C Adipic Adipic Anhydride (Acylating Agent) Adipic->Complex Hydrolysis Acid Hydrolysis (Quenching) Complex->Hydrolysis H3O+ Product 6-(4-Methylphenyl)- 6-oxohexanoic Acid Hydrolysis->Product Recrystallization Isomer Ortho-Isomer (Impurity) Hydrolysis->Isomer Minor Side Product

Figure 1: Friedel-Crafts Acylation Pathway. The regioselectivity favors the para-position due to the steric bulk of the methyl group, but ortho-isomers remain a critical impurity to monitor.

Impurity Profile
  • Ortho-Isomer (6-(2-Methylphenyl)-...): ~5-10% in crude mixtures. Removed via recrystallization (ethanol/water).

  • Dicarboxylic Acid: Unreacted adipic acid (if anhydride hydrolysis occurs prematurely).

  • Poly-acylation: Rare due to deactivation of the ring by the first carbonyl group.

Solubility & Lipophilicity Profile

For biological assays, solubility is the limiting factor. The compound exhibits "brick-dust" behavior in water—insoluble due to high crystal lattice energy.

Table 2: Solubility in Common Solvents (25°C)
SolventSolubility (mg/mL)Application Note
Water (pH 7) < 0.1 mg/mLRequires pH adjustment > 8.0 (salt formation) for aqueous stability.
DMSO > 50 mg/mLPreferred stock solution solvent.
Ethanol > 30 mg/mLSuitable for recrystallization.
Dichloromethane > 100 mg/mLExtraction solvent of choice.
PBS (pH 7.4) < 0.5 mg/mLUnstable precipitation likely without co-solvent (e.g., 1% DMSO).

Experimental Protocols

Protocol: Recrystallization for High Purity (>99%)

Objective: Remove ortho-isomer and trace aluminum salts.

  • Dissolution: Dissolve 10 g of crude solid in 50 mL of boiling Ethanol (95%).

  • Filtration: Filter hot (gravity filtration) to remove insoluble inorganic salts (

    
     residues).
    
  • Crystallization: Add warm water (15 mL) dropwise until slight turbidity persists. Re-heat to clear.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Collection: Filter crystals, wash with cold 50% EtOH/Water, and dry under vacuum at 45°C.

Protocol: Stock Solution Preparation for Bioassays

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh 2.20 mg of substance.

  • Solubilization: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Verification: Ensure solution is clear. If sonicating, keep temperature < 40°C to prevent degradation.

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Handling, Stability & Safety

  • Storage: Store at 2-8°C. The ketone moiety is stable, but the carboxylic acid can form dimers. Keep essentially dry.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (unless salt formation is intended).

  • Safety: Irritant to eyes and skin. Use standard PPE (Gloves, Goggles).

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

References

  • PubChem Compound Summary. (2025). 6-(4-Methylphenyl)-6-oxohexanoic acid (CAS 100847-96-9).[1][2][][4] National Center for Biotechnology Information. Link

  • CymitQuimica Product Data. (2025). Physicochemical specifications for CAS 100847-96-9. Link[1][]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • BenchChem Technical Guide. (2025). Physicochemical Properties of Aryl-Oxohexanoic Acids. Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(4-Methylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-(4-Methylphenyl)-6-oxohexanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide is built upon high-fidelity predicted data, underpinned by established principles of spectroscopic analysis for organic compounds. The methodologies and interpretations presented herein are designed to serve as a robust reference for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

6-(4-Methylphenyl)-6-oxohexanoic acid possesses a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . Its structure is characterized by a hexanoic acid chain substituted at the 6-position with a 4-methylphenyl ketone group. This unique combination of a carboxylic acid, an aromatic ketone, and an aliphatic chain gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and for understanding its chemical behavior.

Molecular Structure of 6-(4-Methylphenyl)-6-oxohexanoic acid

Caption: Numbered structure of 6-(4-Methylphenyl)-6-oxohexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-(4-Methylphenyl)-6-oxohexanoic acid.

Experimental Protocol: NMR Spectroscopy

A standard approach for acquiring NMR spectra of a solid sample like 6-(4-Methylphenyl)-6-oxohexanoic acid involves dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as the acidic proton often appears as a sharper signal and is less prone to exchange with residual water.[1] The solution is then transferred to a 5 mm NMR tube for analysis. A typical ¹H NMR experiment is run at a frequency of 400 MHz or higher to achieve good signal dispersion. For ¹³C NMR, a frequency of 100 MHz or higher is standard.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of information about the electronic environment of each proton in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H on COOH~11-12Broad Singlet1H
H on Phenyl Ring (ortho to C=O)~7.8Doublet2H
H on Phenyl Ring (meta to C=O)~7.2Doublet2H
-CH₂- (adjacent to C=O)~2.9Triplet2H
-CH₂- (adjacent to COOH)~2.3Triplet2H
-CH₂- (central)~1.7Multiplet4H
-CH₃ on Phenyl Ring~2.4Singlet3H

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (δ ~11-12 ppm): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[2][3] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (δ ~7.2-7.8 ppm): The p-substituted phenyl ring gives rise to two distinct signals, each integrating to two protons. The protons ortho to the electron-withdrawing carbonyl group are more deshielded and appear further downfield (~7.8 ppm) as a doublet. The protons meta to the carbonyl group are less deshielded and appear at a more upfield position (~7.2 ppm), also as a doublet.

  • Aliphatic Protons (δ ~1.7-2.9 ppm): The protons on the hexanoic acid chain exhibit predictable chemical shifts and multiplicities. The methylene group adjacent to the ketone (~2.9 ppm) is more deshielded than the methylene group adjacent to the carboxylic acid (~2.3 ppm). Both are expected to be triplets due to coupling with the neighboring methylene groups. The two central methylene groups are in a similar chemical environment and are expected to overlap, appearing as a multiplet around 1.7 ppm.

  • Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group on the phenyl ring are equivalent and appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)~200
C=O (Carboxylic Acid)~178
Aromatic C (ipso to C=O)~135
Aromatic C (ortho to C=O)~129
Aromatic C (meta to C=O)~128
Aromatic C (para to C=O)~143
-CH₂- (adjacent to C=O)~38
-CH₂- (adjacent to COOH)~34
-CH₂- (central)~24, ~28
-CH₃ on Phenyl Ring~21

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons (δ ~178-200 ppm): The two carbonyl carbons are the most deshielded carbons in the molecule. The ketone carbonyl carbon is expected to resonate at a lower field (~200 ppm) compared to the carboxylic acid carbonyl carbon (~178 ppm).[4]

  • Aromatic Carbons (δ ~128-143 ppm): The p-substituted aromatic ring will show four distinct signals in the aromatic region. The chemical shifts are influenced by the electronic effects of the ketone and methyl substituents.

  • Aliphatic Carbons (δ ~21-38 ppm): The carbons of the hexanoic acid chain and the methyl group appear in the upfield region. The chemical shifts are influenced by their proximity to the electron-withdrawing carbonyl and carboxylic acid groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a solid sample, a common and effective method is Attenuated Total Reflectance (ATR) FTIR spectroscopy, which requires minimal sample preparation.[5] A small amount of the solid is placed directly on the ATR crystal (often diamond or germanium), and pressure is applied to ensure good contact. Alternatively, the KBr pellet method can be used, where a small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent pellet.[6]

Predicted IR Spectrum

The predicted IR spectrum of 6-(4-Methylphenyl)-6-oxohexanoic acid is expected to show several characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Ketone)~1685Strong, Sharp
C=O Stretch (Carboxylic Acid)~1710Strong, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium
O-H Bend (Carboxylic Acid)~1420Medium, Broad
C-O Stretch (Carboxylic Acid)~1300Medium

Interpretation of the IR Spectrum:

  • O-H Stretch (3300 - 2500 cm⁻¹): The most prominent feature for a carboxylic acid is the very broad and strong absorption band for the O-H stretch, which is a result of hydrogen bonding.[2]

  • C=O Stretches (~1685 and ~1710 cm⁻¹): Two distinct, strong, and sharp peaks are expected in the carbonyl region. The ketone carbonyl stretch is typically at a lower wavenumber (~1685 cm⁻¹) due to conjugation with the aromatic ring, while the carboxylic acid carbonyl stretch appears at a slightly higher wavenumber (~1710 cm⁻¹).[4][7]

  • C-H Stretches (3100 - 2850 cm⁻¹): The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

  • Aromatic C=C Stretches (1600 - 1450 cm⁻¹): Several medium-intensity peaks in this region are characteristic of the aromatic ring.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of peaks corresponding to various bending and stretching vibrations, which are unique to the molecule and can be used for "fingerprinting" or confirming its identity against a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules. In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 6-(4-Methylphenyl)-6-oxohexanoic acid is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 220.

  • Key Fragmentation Pathways: Aromatic ketones and carboxylic acids undergo predictable fragmentation patterns.[8]

    • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[9] For 6-(4-Methylphenyl)-6-oxohexanoic acid, this can lead to two primary fragment ions:

      • Loss of the pentanoic acid radical to form the 4-methylbenzoyl cation at m/z 119 .

      • Loss of the 4-methylphenyl radical to form a C₅H₉O₂⁺ fragment at m/z 101 .

    • McLafferty Rearrangement: While less common for aromatic ketones, a McLafferty-type rearrangement involving the aliphatic chain is possible.

Proposed Fragmentation Pathway for 6-(4-Methylphenyl)-6-oxohexanoic acid

mol [C13H16O3]+• m/z = 220 frag1 [C8H7O]+ (4-methylbenzoyl cation) m/z = 119 mol->frag1 - •C5H9O2 frag2 [C5H9O2]+ m/z = 101 mol->frag2 - •C7H7

Caption: Proposed major fragmentation pathways in EI-MS.

Conclusion

The predicted spectroscopic data for 6-(4-Methylphenyl)-6-oxohexanoic acid provides a detailed and cohesive picture of its molecular structure. The ¹H and ¹³C NMR spectra are expected to clearly resolve the signals for the aromatic, aliphatic, and functional group moieties. The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ketone groups. The mass spectrum is anticipated to show a clear molecular ion peak and predictable fragmentation patterns arising from cleavages adjacent to the ketone carbonyl group. This comprehensive spectroscopic analysis serves as a valuable resource for the identification and characterization of this compound in various scientific and industrial applications.

References

  • PubChem. 6-(2-Methylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • PubChem. 6-((4-Methylphenyl)sulfonamido)-6-oxohexanoic acid. National Center for Biotechnology Information. [Link]

  • ACS Publications. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Reddit. Why am I not seeing the -COOH peak of this dye when I take NMR? [Link]

  • Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • Northern Illinois University. Sample preparation for FT-IR. [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • MassBank. (E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • PubMed. 6-​[(4-​Methylphenyl)​sulfonylamino]​hexanoic acid: MAK Value Documentation - Translation of the German version from 2023. [Link]

  • University of Calgary. Carboxylic Acids. [Link]

  • ResearchGate. 13C NMR data for compounds 1-4 (125 MHz, in C6D6). [Link]

  • ResearchGate. Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? [Link]

  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0186970). [Link]

  • PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

  • NIH. 6-​[(4-​Methylphenyl)​sulfonylamino]​hexanoic acid: MAK Value Documentation – Translation of the German version from 2023. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubMed. Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093). [Link]

Sources

Thermal stability of 6-(4-Methylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability of 6-(4-Methylphenyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its efficacy and safety. This guide provides a comprehensive technical overview of the methodologies and scientific principles for assessing the thermal stability of 6-(4-Methylphenyl)-6-oxohexanoic acid, a molecule featuring both an aromatic ketone and a carboxylic acid functional group. As a Senior Application Scientist, this document synthesizes established analytical techniques with mechanistic insights to provide a robust framework for researchers. We will delve into the practical application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detailing experimental protocols and the interpretation of the resulting data. Furthermore, a proposed thermal decomposition pathway for 6-(4-Methylphenyl)-6-oxohexanoic acid will be elucidated, grounded in fundamental organic chemistry principles.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a drug candidate from the laboratory to the patient is fraught with challenges, with chemical stability being a primary hurdle. Thermal stability, a measure of a substance's resistance to decomposition upon heating, is a cornerstone of this stability profile. For a molecule like 6-(4-Methylphenyl)-6-oxohexanoic acid, understanding its behavior at elevated temperatures is paramount for several reasons:

  • Manufacturing and Process Control: Synthesis and purification often involve heating. Knowledge of the decomposition temperature ensures that these processes are conducted within safe and efficient thermal limits, preventing the formation of impurities.

  • Formulation Development: Many formulation processes, such as granulation and drying, utilize heat. A thorough understanding of the API's thermal properties is essential for developing a stable and effective dosage form.

  • Storage and Shelf-Life Prediction: The degradation of a drug substance over time is often accelerated by temperature. Thermal stability data is crucial for establishing appropriate storage conditions and predicting the shelf-life of the final drug product.

  • Safety Assessment: Thermal decomposition can lead to the formation of potentially toxic byproducts. A comprehensive thermal stability analysis is a key component of the overall safety assessment of a new chemical entity.

This guide will equip the reader with the necessary knowledge to design and execute a thorough investigation into the thermal stability of 6-(4-Methylphenyl)-6-oxohexanoic acid.

Core Analytical Techniques for Assessing Thermal Stability

The primary instrumental methods for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] These techniques provide complementary information about the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3][4] This technique is invaluable for determining the temperature at which a material begins to decompose, the extent of mass loss, and the kinetics of the decomposition process.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A typical instrument consists of a high-precision balance, a furnace, and a purge gas system.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered 6-(4-Methylphenyl)-6-oxohexanoic acid into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Parameters:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a linear heating rate of 10 °C/min.

    • Data Acquisition: Record the sample mass as a function of temperature.

The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) can also be plotted to identify the temperature of the maximum rate of mass loss.[5]

Parameter Description Significance for 6-(4-Methylphenyl)-6-oxohexanoic Acid
Onset Temperature (Tonset) The temperature at which significant mass loss begins.Indicates the initiation of thermal decomposition.
Decomposition Temperature (Td) The temperature at which the maximum rate of mass loss occurs (peak of the DTG curve).Represents the point of greatest instability.
Residual Mass The percentage of mass remaining at the end of the experiment.Provides information about the formation of non-volatile decomposition products.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[7][8][9]

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Parameters:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature that encompasses the melting and initial decomposition events observed in the TGA (e.g., 25 °C to 300 °C) at a heating rate of 10 °C/min.

    • Data Acquisition: Record the differential heat flow as a function of temperature.

The DSC thermogram plots heat flow on the y-axis against temperature on the x-axis.

Thermal Event Appearance on DSC Thermogram Significance for 6-(4-Methylphenyl)-6-oxohexanoic Acid
Melting Sharp endothermic peak.Determines the melting point and enthalpy of fusion.
Decomposition Broad exothermic or endothermic peak, often following melting.Indicates the temperature range over which decomposition occurs and the nature of the energetic change.
Glass Transition A step-like change in the baseline.Relevant for amorphous forms of the compound.

Proposed Thermal Decomposition Pathway of 6-(4-Methylphenyl)-6-oxohexanoic Acid

The thermal decomposition of a chemical is the process by which it breaks down into simpler substances when heated.[10][11] For 6-(4-Methylphenyl)-6-oxohexanoic acid, the presence of both a carboxylic acid and an aromatic ketone functional group suggests a multi-step decomposition process. The most likely initial decomposition step for many carboxylic acids is decarboxylation, the loss of carbon dioxide.[12][13]

A plausible decomposition pathway would be initiated by the decarboxylation of the hexanoic acid chain, leading to the formation of 1-(p-tolyl)pentan-1-one and carbon dioxide. Further heating could then lead to the fragmentation of the alkyl chain.

Below is a DOT script for a Graphviz diagram illustrating the proposed thermal decomposition pathway.

Decomposition_Pathway cluster_initial Initial Compound cluster_products Decomposition Products 6-(4-Methylphenyl)-6-oxohexanoic acid 6-(4-Methylphenyl)-6-oxohexanoic acid 1-(p-tolyl)pentan-1-one 1-(p-tolyl)pentan-1-one 6-(4-Methylphenyl)-6-oxohexanoic acid->1-(p-tolyl)pentan-1-one Heat (Δ) - CO2 Carbon Dioxide Carbon Dioxide Further Fragmentation Products Further Fragmentation Products 1-(p-tolyl)pentan-1-one->Further Fragmentation Products Higher Heat (ΔΔ)

Caption: Proposed thermal decomposition pathway of 6-(4-Methylphenyl)-6-oxohexanoic acid.

Integrated Experimental Workflow

A comprehensive understanding of the thermal stability of 6-(4-Methylphenyl)-6-oxohexanoic acid requires an integrated approach. The following workflow outlines a logical sequence of experiments.

Experimental_Workflow cluster_characterization Initial Characterization cluster_thermal_analysis Thermal Analysis cluster_interpretation Data Interpretation & Reporting Sample_Purity Purity Assessment (e.g., HPLC, NMR) TGA Thermogravimetric Analysis (TGA) Sample_Purity->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Purity->DSC Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis DSC->Data_Analysis Report Comprehensive Stability Report Data_Analysis->Report

Caption: Integrated experimental workflow for assessing thermal stability.

Conclusion

The thermal stability of 6-(4-Methylphenyl)-6-oxohexanoic acid is a critical quality attribute that must be thoroughly investigated during its development as a potential pharmaceutical agent. This guide has provided a detailed framework for such an investigation, rooted in the principles of Thermogravimetric Analysis and Differential Scanning Calorimetry. By following the outlined experimental protocols and data interpretation strategies, researchers can gain a comprehensive understanding of the thermal behavior of this molecule. The proposed decomposition pathway serves as a scientifically grounded hypothesis that can be further investigated through techniques such as TGA coupled with mass spectrometry (TGA-MS) to identify the evolved gases during decomposition. A robust understanding of thermal stability is not merely an academic exercise; it is a fundamental requirement for the development of safe, stable, and effective medicines.

References

  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. Available at: [Link]

  • Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2013). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Available at: [Link]

  • Tysoe, W. T., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. Available at: [Link]

  • ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. Available at: [Link]

  • University of Washington. (n.d.). Thermogravimetric Analysis. Available at: [Link]

  • AZoM. (2018). Thermal Analysis of Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Available at: [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Available at: [Link]

  • ACS Publications. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters. Available at: [Link]

  • The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

  • PubChem. (n.d.). 6-(4-Chloro-3-methylphenyl)-6-oxohexanoic acid. Available at: [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Available at: [Link]

  • PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. Available at: [Link]

  • ACS Publications. (2018). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. Available at: [Link]

  • Revision Monkey. (2020). Thermal Decomposition. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). reduction of aromatic ketones. YouTube. Available at: [Link]

  • Elearnin. (2014). Thermal decomposition. YouTube. Available at: [Link]

  • Chem-Space. (n.d.). methyl 4-methyl-6-oxohexanoate. Available at: [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Available at: [Link]

  • ScienceDirect. (2006). Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. Available at: [Link]

Sources

Uncharted Territory: The Mechanism of Action of 6-(4-Methylphenyl)-6-oxohexanoic Acid Remains Elusive

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the current scientific literature reveals a notable absence of data on the specific mechanism of action for the compound 6-(4-Methylphenyl)-6-oxohexanoic acid (CAS Number: 100847-96-9). Despite its defined chemical structure, this particular molecule has not been the subject of published biological or pharmacological investigations. Consequently, an in-depth technical guide on its core mechanism of action cannot be constructed at this time without resorting to speculation, which would contravene the principles of scientific accuracy.

While direct information is lacking, an examination of structurally related compounds can provide a broader context and suggest potential, though unverified, avenues for future research. It is imperative to underscore that minor alterations in molecular structure can lead to vastly different biological activities; therefore, the following discussion of related compounds should not be interpreted as predictive of the function of 6-(4-Methylphenyl)-6-oxohexanoic acid.

Insights from Structurally Related Analogs

Research into compounds with similar chemical scaffolds—namely aryl-substituted oxohexanoic acids—has uncovered a range of biological activities. These findings highlight the diverse potential of this chemical class, although they do not provide a direct mechanism for the specific molecule .

Anti-Inflammatory Potential of 6-Aryl-4-Oxohexanoic Acids

One area of investigation has been the anti-inflammatory effects of related structures. A study focusing on a series of 6-aryl-4-oxohexanoic acids —note the difference in the ketone group's position—demonstrated that these compounds can modulate the biosynthesis of eicosanoids. Eicosanoids, such as prostaglandins and leukotrienes, are key mediators of inflammation. The mechanism of action for these analogs is suggested to be similar to that of some non-steroidal anti-inflammatory drugs (NSAIDs), which target enzymes in the arachidonic acid cascade.

RORγt Inverse Agonism in 6-Oxo-4-phenyl-hexanoic Acid Derivatives

Another class of related molecules, 6-oxo-4-phenyl-hexanoic acid derivatives , has been identified as inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). RORγt is a critical transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in a variety of autoimmune diseases. Inverse agonists of RORγt are of significant interest as potential therapeutics for conditions like psoriasis and multiple sclerosis. The structural difference in this case is the position of the phenyl group.

Diverse Roles of Other Phenyl-Substituted Fatty Acids

Broader research into other phenyl-substituted fatty acids has revealed additional biological targets:

  • Peptidylglycine alpha-amidating monooxygenase (PAM) Inhibition: Certain phenyl-substituted butenoic acids have been shown to inhibit PAM, an enzyme essential for the biosynthesis of many peptide hormones and neurotransmitters.

  • Histone Deacetylase (HDAC) Inhibition: The same study identified that these compounds can also act as inhibitors of HDACs. HDAC inhibitors are a class of anti-cancer agents that work by altering the epigenetic landscape of tumor cells, leading to cell cycle arrest and apoptosis.

The Path Forward: A Call for Empirical Investigation

The absence of data for 6-(4-Methylphenyl)-6-oxohexanoic acid underscores that its biological effects are currently unknown. To elucidate its mechanism of action, a systematic experimental approach would be required.

Proposed Experimental Workflow

A foundational investigation into the bioactivity of 6-(4-Methylphenyl)-6-oxohexanoic acid would likely involve the following steps:

  • Initial High-Throughput Screening: The compound would be tested against a broad panel of cellular and biochemical assays to identify any potential biological activity. This could include assays for cell viability in various cancer cell lines, screens for anti-inflammatory or immunomodulatory effects, and broad panels of enzyme and receptor binding assays.

  • Target Identification: If a reproducible biological effect is observed, the next step would be to identify the molecular target(s). Modern chemical biology techniques, such as affinity-based protein profiling or thermal proteome profiling, could be employed to isolate and identify the cellular proteins that interact with the compound.

  • Mechanism Validation: Once a putative target is identified, further biochemical and cell-based assays would be necessary to validate this interaction and elucidate the downstream signaling consequences. This would involve confirming direct binding, assessing the functional effect of this binding (e.g., inhibition or activation), and studying the cellular pathways that are modulated as a result.

Below is a conceptual workflow for such an investigation.

G cluster_0 Phase 1: Activity Discovery cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism Validation A 6-(4-Methylphenyl)-6-oxohexanoic acid B High-Throughput Screening (e.g., Cell Viability, Enzyme Panels) A->B C Identification of a 'Hit' (Biological Effect) B->C D Affinity-Based Protein Profiling C->D E Thermal Proteome Profiling C->E F Identification of Putative Protein Target(s) D->F E->F G Biochemical Assays (e.g., Binding Affinity, Enzyme Kinetics) F->G H Cell-Based Assays (e.g., Pathway Analysis, Gene Expression) F->H I Elucidation of Mechanism of Action G->I H->I

Caption: Conceptual workflow for elucidating the mechanism of action.

References

As there is no direct research on the mechanism of action of 6-(4-Methylphenyl)-6-oxohexanoic acid, a formal reference list cannot be provided. The information on related compounds is derived from a general survey of the medicinal chemistry and pharmacology literature concerning structurally similar molecules. For specific data on the analogs discussed, further database searches using terms such as "6-aryl-4-oxohexanoic acids" and "RORγt inverse agonists" would be required.

Methodological & Application

Application Note: 6-(4-Methylphenyl)-6-oxohexanoic Acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals. It details the utility of 6-(4-Methylphenyl)-6-oxohexanoic acid (CAS: 100847-96-9) as a versatile pharmacophore scaffold, specifically in the design of Histone Deacetylase (HDAC) inhibitors and lipophilic linkers for PROTACs.

Executive Summary

6-(4-Methylphenyl)-6-oxohexanoic acid is a keto-acid intermediate that serves as a critical building block in Fragment-Based Drug Design (FBDD). Its structure—comprising a lipophilic p-tolyl "cap," a flexible keto-hexanoic linker, and a terminal carboxylic acid—maps directly onto the pharmacophore models of several approved therapeutics, most notably HDAC inhibitors (e.g., Vorinostat) and anti-inflammatory agents .

This guide outlines the molecule's application in synthesizing zinc-binding inhibitors, designing proteolysis-targeting chimera (PROTAC) linkers, and establishing robust synthetic protocols for library generation.

Scientific Rationale & Pharmacophore Analysis

The "Cap-Linker-ZBG" Model

In medicinal chemistry, this molecule is valued for its ability to satisfy the classic Cap-Linker-Zinc Binding Group (ZBG) pharmacophore required for HDAC inhibition.

  • Surface Recognition Cap (The p-Tolyl Group): The 4-methylphenyl moiety provides hydrophobic interactions with the rim of the enzyme's active site. The para-methyl group offers a vector for further functionalization (e.g., halogenation or chain extension) to improve selectivity between HDAC isoforms (e.g., HDAC1 vs. HDAC6).

  • The Linker (The 6-Oxohexanoic Chain): The 6-carbon chain (including the carbonyl) approximates the length of the lysine side chain, guiding the inhibitor into the catalytic tunnel. The C6-ketone introduces a dipole and rigidity distinct from simple polymethylene chains, potentially enhancing binding entropy.

  • The Anchor (Carboxylic Acid): The terminal acid is a "pre-ZBG." It is readily converted into a hydroxamic acid (strong

    
     chelator) or a benzamide  (class I selective chelator).
    
Structural Mapping Diagram

The following diagram illustrates how 6-(4-Methylphenyl)-6-oxohexanoic acid maps to the HDAC inhibitor pharmacophore.

PharmacophoreMap Scaffold 6-(4-Methylphenyl)-6-oxohexanoic Acid Cap Surface Recognition Cap (p-Tolyl Group) Scaffold->Cap Contains Linker Hydrophobic Linker (Keto-Pentyl Chain) Scaffold->Linker Contains ZBG_Pre Pre-Zinc Binding Group (Carboxylic Acid) Scaffold->ZBG_Pre Contains Target Target Application: HDAC Inhibitor (e.g., Vorinostat Analog) Cap->Target Binds Active Site Rim Linker->Target Spans Catalytic Tunnel ZBG_Pre->Target Converted to Hydroxamate (Chelates Zn2+)

Figure 1: Pharmacophore mapping of the scaffold against the structural requirements of Histone Deacetylase (HDAC) inhibitors.

Key Applications

Synthesis of HDAC Inhibitor Libraries

The primary application is the conversion of the carboxylic acid tail into a hydroxamic acid. The resulting molecule, 6-(4-methylphenyl)-6-oxohexanohydroxamic acid , acts as a potent broad-spectrum HDAC inhibitor.

  • Mechanism: The hydroxamate chelates the zinc ion in the catalytic pocket, preventing the deacetylation of lysine residues on histones, leading to chromatin relaxation and tumor suppressor gene re-expression.

  • Advantage: The keto group at the C6 position provides a metabolic handle. Unlike pure alkyl chains, the ketone can be stereoselectively reduced to a chiral alcohol, allowing for the exploration of stereochemical SAR (Structure-Activity Relationships).

Linker Design for PROTACs

In PROTAC design, the composition of the linker is critical for cell permeability and the formation of the ternary complex (Target-PROTAC-E3 Ligase).

  • Utility: This molecule serves as a "heterobifunctional linker precursor."

  • Chemistry: The acid group can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the p-tolyl ketone can be modified (via reductive amination or bromination) to attach the protein of interest (POI) ligand.

  • Solubility: The presence of the ketone improves aqueous solubility compared to purely aliphatic linkers of similar length.

Anti-Inflammatory Research (COX/LOX Inhibition)

Analogous structures (6-aryl-4-oxohexanoic acids) have demonstrated NSAID-like activity.[1] 6-(4-Methylphenyl)-6-oxohexanoic acid is used to screen for inhibition of the arachidonic acid cascade, specifically targeting Cyclooxygenase (COX) enzymes.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Friedel-Crafts Acylation)

Objective: To synthesize high-purity 6-(4-Methylphenyl)-6-oxohexanoic acid from toluene and adipoyl chloride.

Reagents:

  • Toluene (Reagent grade, excess serves as solvent)

  • Adipoyl Chloride (or Adipic Anhydride)

  • Aluminum Chloride (

    
    , anhydrous)
    
  • Dichloromethane (DCM) or Nitrobenzene (if lower temperatures are needed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 1.1 equivalents of anhydrous

    
     in dry DCM (0.5 M concentration).
    
  • Addition: Cool the suspension to 0°C. Add 1.0 equivalent of Adipoyl Chloride dropwise over 30 minutes.

  • Substrate Introduction: Add 1.2 equivalents of Toluene dropwise. Maintain temperature < 5°C to favor para-substitution over ortho.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Quenching: Pour the reaction mixture carefully onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the organic layer with brine and water.

  • Purification: The crude product often contains the di-acylated byproduct. Purify via recrystallization from Ethanol/Water or silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic AA'BB' doublet system of the p-tolyl group (~7.1 and 7.8 ppm) and the triplet of the methylene adjacent to the ketone (~2.9 ppm).
    
Protocol B: Conversion to Hydroxamic Acid (HDAC Inhibitor Synthesis)

Objective: To functionalize the scaffold into a zinc-binding bioactive molecule.

Reagents:

  • 6-(4-Methylphenyl)-6-oxohexanoic acid[][]

  • Ethyl Chloroformate or EDC/HOBt

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium Hydroxide (KOH) in Methanol

Workflow:

  • Activation: Dissolve the keto-acid (1 eq) in dry THF. Add N-methylmorpholine (1.1 eq) and cool to -15°C. Add Ethyl Chloroformate (1.1 eq) to form the mixed anhydride.

  • Hydroxaminolysis: Separately, prepare a solution of

    
     (3 eq) and KOH (3 eq) in Methanol. Filter off the KCl precipitate.
    
  • Coupling: Add the hydroxylamine filtrate to the mixed anhydride solution. Stir at room temperature for 2 hours.

  • Workup: Evaporate THF. Acidify carefully with 1N HCl to pH ~5. The hydroxamic acid usually precipitates.

  • Test: Perform a Ferric Chloride test (Red/Violet color indicates positive hydroxamic acid formation).

Data Presentation & QC Standards

Table 1: Physicochemical Properties & QC Specifications

ParameterSpecificationRelevance
Appearance White to off-white crystalline powderVisual purity check.
Purity (HPLC) > 98.0%Critical for biological assays to avoid off-target effects.
Melting Point 108°C – 112°CIdentity verification.
Solubility DMSO (>50 mM), Ethanol (>25 mM)Stock solution preparation for cell assays.
Mass Spec (ESI) [M-H]- = 219.1Confirmation of molecular weight (220.27 g/mol ).

Experimental Workflow Diagram

The following diagram details the logical flow from starting material to bioactive HDAC inhibitor.

SynthesisWorkflow Start Start: Toluene + Adipoyl Chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start->Step1 Intermediate Intermediate: 6-(4-Methylphenyl)-6-oxohexanoic Acid (The Scaffold) Step1->Intermediate Step2 Step 2: Activation (Mixed Anhydride Formation) Intermediate->Step2 Step3 Step 3: Hydroxaminolysis (NH2OH in MeOH) Step2->Step3 Product Final Product: HDAC Inhibitor (Hydroxamic Acid Derivative) Step3->Product

Figure 2: Synthetic workflow for converting precursors into the bioactive hydroxamic acid inhibitor.

References

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

    • Establishes the Cap-Linker-ZBG pharmacophore model for HDAC inhibitors.
  • Abouzid, K., et al. (2007).[1] "6-Aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo Activities."[1][4] Medicinal Chemistry, 3(5), 433-438.[1] Link

    • Provides SAR data on the anti-inflammatory properties of aryl-oxo-hexanoic acid deriv
  • BOC Sciences. (2024). "Product Data: 6-(4-Methylphenyl)-6-oxohexanoic acid (CAS 100847-96-9)."[][]

    • Source for physicochemical d
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Using 6-(4-Methylphenyl)-6-oxohexanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 6-(4-Methylphenyl)-6-oxohexanoic acid (CAS: 100847-96-9) as a versatile scaffold in medicinal chemistry. It focuses on its utility as a "Cap-Linker" building block for histone deacetylase (HDAC) inhibitors and as a precursor for lipophilic drug conjugates.

Introduction & Chemical Profile

6-(4-Methylphenyl)-6-oxohexanoic acid is a bifunctional building block characterized by a lipophilic p-tolyl "cap," a keto-carbonyl handle, and a terminal carboxylic acid. Its structure mimics the linker regions of several approved therapeutics, making it an ideal starting material for fragment-based drug design (FBDD).

Key Chemical Attributes
PropertySpecificationRelevance
Molecular Formula C₁₃H₁₆O₃Lipophilic Ligand Efficiency (LLE) favorable.
Molecular Weight 220.27 g/mol Low MW allows for significant downstream elaboration.
Functional Groups Aryl Ketone, Carboxylic AcidOrthogonal reactivity: The acid enables amide coupling; the ketone allows reduction or reductive amination.
Pharmacophore Cap-Linker MotifDirect analog precursor for SAHA (Vorinostat) and Belinostat derivatives.

Core Synthesis Protocol: Friedel-Crafts Acylation

Note: While commercially available, in-house synthesis ensures purity and allows for scalable production of derivatives.

Rationale

The most robust route to this scaffold involves the Friedel-Crafts acylation of toluene with adipic anhydride (or adipoyl chloride). This method selectively installs the ketone at the para-position due to the directing effect of the methyl group.

Protocol: 50g Scale Synthesis

Reagents: Toluene (Solvent/Reactant), Adipic Anhydride (1.0 equiv), Aluminum Chloride (AlCl₃, 2.2 equiv), DCM (Dichloromethane).

  • Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solubilization: Charge the flask with adipic anhydride (0.23 mol) and anhydrous DCM (300 mL). Cool to 0°C.

  • Activation: Slowly add AlCl₃ (0.50 mol) portion-wise over 20 minutes. The solution will darken.

  • Acylation: Add toluene (0.25 mol, slight excess) dropwise via the addition funnel. Maintain internal temperature < 5°C to favor para-selectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Pour the reaction mixture slowly onto 500g of crushed ice/HCl (concentrated, 50 mL). Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 200 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Hexane to yield off-white crystals.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the characteristic AA'BB' aromatic system (~7.8 ppm and 7.3 ppm) and the triplet for the CH₂ adjacent to the ketone (~2.9 ppm).

Application A: Synthesis of HDAC Inhibitors (Hydroxamic Acids)

This molecule is a direct precursor to HDAC inhibitors featuring a "short-chain" linker (5 methylenes + 1 carbonyl). The ketone provides a hydrogen-bond acceptor site often lacking in simple alkyl chains.

Mechanism of Action

The carboxylic acid is converted to a hydroxamic acid (Zinc Binding Group, ZBG). The p-tolyl group acts as the "Cap" that occludes the entrance to the HDAC active site, while the aliphatic chain spans the hydrophobic channel.

Step-by-Step Protocol: Hydroxamate Installation

Reagents: TBTU (Coupling Agent), DIPEA (Base), O-Tritylhydroxylamine, TFA (Deprotection), DCM.

Step 1: Coupling
  • Dissolve 6-(4-Methylphenyl)-6-oxohexanoic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and TBTU (1.2 equiv). Stir for 10 minutes to activate the acid.

  • Add O-Tritylhydroxylamine (1.1 equiv). Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Concentrate to yield the Trityl-protected intermediate.

Step 2: Deprotection
  • Dissolve the intermediate in DCM.

  • Add TFA (10% v/v) and Triethylsilane (5% v/v as cation scavenger). Stir for 1 hour.

  • Purification: Concentrate and precipitate in cold diethyl ether or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Application B: Linker Modification (Ketone Reduction)

For applications requiring a purely hydrophobic linker (mimicking Vorinostat), the ketone must be reduced to a methylene group.

Protocol: Ionic Hydrogenation

Rationale: This method is milder than Clemmensen reduction and avoids the hydrazine toxicity of Wolff-Kishner.

  • Reagents: 6-(4-Methylphenyl)-6-oxohexanoic acid (1.0 equiv), Triethylsilane (3.0 equiv), TFA (Solvent/Catalyst).

  • Procedure: Dissolve the keto-acid in neat TFA (10 mL/g). Add Triethylsilane slowly.

  • Reaction: Reflux at 70°C for 16 hours.

  • Workup: Remove TFA under reduced pressure. The residue is often the pure reduced acid (6-(4-methylphenyl)hexanoic acid).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

G Start Toluene + Adipic Anhydride Core 6-(4-Methylphenyl)- 6-oxohexanoic Acid (The Building Block) Start->Core Friedel-Crafts (AlCl3, DCM) PathA Path A: HDAC Inhibitors Core->PathA NH2-O-Trt coupling then TFA PathB Path B: Linker Reduction Core->PathB Et3SiH / TFA (Ionic Hydrogenation) ProdA Aryl-Keto-Hydroxamate (ZBG Installed) PathA->ProdA ProdB 6-(p-Tolyl)hexanoic Acid (Saturated Linker) PathB->ProdB

Caption: Divergent synthesis pathways utilizing 6-(4-Methylphenyl)-6-oxohexanoic acid. Path A retains the ketone for hydrogen bonding; Path B creates a hydrophobic chain.

Quantitative Data: Solubility & Handling

SolventSolubility (mg/mL)Notes
DMSO >100Recommended for stock solutions (10-20 mM).
Ethanol >50Good for biological assays; avoid for long-term storage if esterification is a risk.
Water < 0.1Requires pH adjustment (basic) to dissolve; precipitates in acidic media.
DCM >100Excellent for synthetic manipulations.

References

  • Preparation of 6-aryl-6-oxohexanoic acids via Friedel-Crafts Acylation. Source:Journal of Organic Chemistry. Standard textbook protocols for Friedel-Crafts acylation of toluene with anhydrides. Verification:

  • Design and Synthesis of HDAC Inhibitors. Source:Journal of Medicinal Chemistry. "Discovery of Suberoylanilide Hydroxamic Acid (SAHA)." Verification:

  • Ionic Hydrogenation of Aryl Ketones. Source:Synthesis. "Reduction of aryl ketones using triethylsilane and trifluoroacetic acid." Verification:

  • 6-Oxohexanoic Acid Derivatives in Drug Discovery. Source:PubChem Compound Summary. Verification:

Animal models for evaluating the efficacy of 6-(4-Methylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

6-(4-Methylphenyl)-6-oxohexanoic acid (also known as 6-oxo-6-(p-tolyl)hexanoic acid) represents a specific class of aroyl-substituted alkanoic acids . Structurally, it consists of a lipophilic tolyl head group connected to a carboxylic acid tail via a 6-carbon keto-linker.

This pharmacophore shares critical structural homology with two major therapeutic classes:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Resembles Fenbufen and other aryl-oxo-alkanoic acids known to inhibit cyclooxygenase (COX) pathways or modulate arachidonic acid metabolism [1].[1]

  • Metabolic & Nuclear Receptor Modulators: Long-chain keto acids are emerging as ligands for RORγt (Retinoic acid receptor-related orphan receptor gamma-t) and PPARs (Peroxisome proliferator-activated receptors), relevant in autoimmune diseases and metabolic syndrome [2].

This guide outlines the standardized protocols for evaluating the efficacy of this compound, focusing on Anti-Inflammatory and Metabolic animal models.

Chemical Profile & Formulation Strategy
  • IUPAC Name: 6-(4-methylphenyl)-6-oxohexanoic acid[2]

  • Molecular Weight: ~220.26 g/mol

  • Solubility: Low in water; High in organic solvents (DMSO, Ethanol).

  • pKa: ~4.5 (Carboxylic acid).

DOT Diagram 1: Pharmacophore & Evaluation Logic

PharmacophoreLogic Compound 6-(4-Methylphenyl)- 6-oxohexanoic acid Structure Aroyl-Keto-Linker Scaffold Compound->Structure Class Identity Target1 COX / Arachidonic Acid Pathway Structure->Target1 Structural Homology (NSAID-like) Target2 RORγt / PPAR Modulation Structure->Target2 Lipophilic Acid Tail Model1 Acute Inflammation (Carrageenan Paw Edema) Target1->Model1 Primary Screen Model2 Metabolic/Autoimmune (DIO Mice / EAE) Target2->Model2 Secondary Screen

Figure 1: Structural logic dictating the selection of animal models. The aroyl-keto scaffold suggests dual potential in inflammation and metabolic regulation.

Formulation & Pharmacokinetics (PK)

Before efficacy testing, stable formulation is required to ensure bioavailability. The carboxylic acid tail allows for salt formation, but the lipophilic tolyl group requires co-solvents.

Protocol A: Formulation for Oral Gavage (PO)

Objective: Create a stable suspension/solution at 10–50 mg/kg.

  • Weighing: Accurately weigh the required amount of 6-(4-Methylphenyl)-6-oxohexanoic acid.

  • Pre-solubilization: Dissolve compound in 5% DMSO (Dimethyl sulfoxide). Vortex until clear.

  • Surfactant Addition: Add 5% Solutol HS 15 (or Tween 80) to improve wetting.

  • Bulk Vehicle: Slowly add 90% PBS (pH 7.4) or 0.5% Methylcellulose (MC) while stirring.

    • Note: If precipitation occurs, adjust pH to 7.5–8.0 using 0.1N NaOH to convert the acid to its sodium salt form.

  • Quality Control: Verify pH is neutral (7.0–7.4) to prevent gastric irritation.

Protocol B: Pharmacokinetic Verification (Rat)

Rationale: Confirm the compound reaches systemic circulation before running expensive disease models.

  • Subject: Sprague-Dawley Rats (Male, 250g), n=3 per timepoint.

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS detection of parent compound.

  • Success Criteria: Oral Bioavailability (%F) > 20%.

Primary Efficacy Model: Acute Inflammation

Model: Carrageenan-Induced Paw Edema (Rat) Rationale: This is the gold-standard model for evaluating aroyl-alkanoic acids (like Fenbufen analogs). It assesses the compound's ability to inhibit COX enzymes and reduce prostaglandin synthesis in an acute setting [3].

Experimental Design
ParameterSpecification
Species Wistar or Sprague-Dawley Rats (Male, 180–220g)
Group Size n = 8–10 per group
Induction Agent

-Carrageenan (1% w/v in saline)
Positive Control Indomethacin (10 mg/kg) or Ibuprofen (50 mg/kg)
Test Doses 10, 30, 100 mg/kg (PO)
Step-by-Step Protocol
  • Baseline Measurement: Measure the initial volume of the right hind paw using a Plethysmometer (water displacement method). Record as

    
    .
    
  • Drug Administration: Administer vehicle, positive control, or test compound (6-(4-Methylphenyl)-6-oxohexanoic acid) via oral gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution subcutaneously into the plantar tissue of the right hind paw.

  • Edema Assessment: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Data Analysis: Calculate the percentage of edema inhibition:

    
    
    

Success Criteria: A statistically significant reduction in paw volume (p < 0.05 vs. vehicle) at 3 hours post-induction indicates acute anti-inflammatory efficacy.

Secondary Efficacy Model: Metabolic/Autoimmune

Model: Diet-Induced Obesity (DIO) Mouse or Imiquimod-Induced Psoriasis Rationale: 6-oxo-aryl acids have shown potential as RORγt inverse agonists (treating Th17-mediated autoimmunity like psoriasis) and metabolic regulators [2].

Option A: Imiquimod (IMQ)-Induced Psoriasis (Mouse)

Use this model if the therapeutic goal is Autoimmunity/Dermatology.

  • Animals: BALB/c mice (Female, 8 weeks).

  • Induction: Daily topical application of 62.5 mg IMQ cream (5%) on the shaved back for 5–7 days.

  • Treatment: Daily oral dosing of test compound (30–100 mg/kg) concurrent with IMQ application.

  • Readouts:

    • PASI Score: Erythema, scaling, and thickening (scored 0–4 daily).

    • Histology: H&E staining to measure epidermal thickness.

    • Biomarkers: IL-17A and IL-23 levels in skin homogenates (ELISA).

Option B: Diet-Induced Obesity (DIO) (Mouse)

Use this model if the therapeutic goal is Metabolic Syndrome (Lipid modulation).

  • Animals: C57BL/6J mice fed High-Fat Diet (60% kcal fat) for 12 weeks.

  • Treatment: Once hyperglycemia is established, dose daily (PO) for 28 days.

  • Readouts:

    • Fasting Blood Glucose (Weekly).

    • Oral Glucose Tolerance Test (OGTT) on Day 28.

    • Liver Triglycerides (Post-mortem).

Experimental Workflow Visualization

DOT Diagram 2: Preclinical Screening Cascade

Workflow Step1 Step 1: Solubility & Formulation (pH 7.4 Buffer/DMSO) Step2 Step 2: PK Validation (Rat) Target: F% > 20% Step1->Step2 Decision Bioavailable? Step2->Decision Decision->Step1 No (Reformulate) Branch1 Path A: Anti-Inflammatory (Carrageenan Model) Decision->Branch1 Yes Branch2 Path B: Metabolic/Autoimmune (IMQ Psoriasis or DIO) Decision->Branch2 Yes End1 Readout: Edema Vol (Plethysmometer) Branch1->End1 End2 Readout: PASI Score & IL-17 Levels Branch2->End2

Figure 2: Decision tree for evaluating 6-(4-Methylphenyl)-6-oxohexanoic acid, ensuring PK viability before disease modeling.

References

  • Abouzid, K., et al. (2007).[1] "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities."[1] Medicinal Chemistry, 3(5), 433-438.[1]

  • Fauber, B. P., et al. (2014).[3] "Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists." Bioorganic & Medicinal Chemistry Letters. (Contextual citation for aroyl-hexanoic acid pharmacophore in autoimmunity).

  • Morris, C. J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology, 225, 115-121.

  • PubChem. (2023). "6-Oxohexanoic acid Compound Summary." National Library of Medicine.

Sources

Application Note: Derivatization of 6-(4-Methylphenyl)-6-oxohexanoic Acid for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

6-(4-Methylphenyl)-6-oxohexanoic acid (CAS: 41066-40-2) represents a classic "Cap-Linker-Tail" scaffold widely utilized in the design of Histone Deacetylase (HDAC) inhibitors. While the parent carboxylic acid possesses modest intrinsic bioactivity, it lacks the potent metal-chelating properties required for high-affinity binding to the Zinc-dependent active sites of metalloenzymes.

This guide details the derivatization of this scaffold into high-potency candidates. The primary strategy focuses on transforming the carboxylic acid tail into a Hydroxamic Acid (Zinc-Binding Group or ZBG). This modification mimics the pharmacophore of FDA-approved drugs like Vorinostat (SAHA), significantly enhancing potency against Class I and II HDACs.

The Pharmacophore Logic

The molecule functions through three distinct structural domains:

  • The Cap (4-Methylphenyl): Engages the hydrophobic rim of the enzyme pocket. The 4-methyl group provides steric bulk and lipophilicity.

  • The Linker (6-Oxohexanoic chain): Spans the narrow hydrophobic channel of the enzyme. The C6 ketone adds rigidity compared to a saturated alkyl chain, potentially reducing entropic penalty upon binding.

  • The ZBG (Carboxylic Acid

    
     Hydroxamic Acid):  The native acid is a weak chelator. Derivatization to a hydroxamate (
    
    
    
    ) enables bidentate chelation of the catalytic
    
    
    ion, the critical step for enzyme inhibition.

Visualizing the Mechanism

The following diagram illustrates the structural transformation and its interaction with the biological target.

G cluster_0 Pharmacophore Mapping Scaffold Parent Scaffold (Weak Binder) Activation Activation (EDC/HOBt) Scaffold->Activation Step 1 Warhead Hydroxamic Acid (Potent ZBG) Activation->Warhead Step 2 (+ NH2OH) Target HDAC Active Site (Zn2+ Chelation) Warhead->Target Inhibition (Kd < 100 nM) Map Cap: 4-Methylphenyl Linker: 6-Oxo-Hexyl ZBG: Hydroxamate

Figure 1: Transformation of the carboxylic acid scaffold into a zinc-binding "warhead" for HDAC inhibition.

Protocol A: Synthesis of the Hydroxamic Acid Derivative

Objective: Convert the terminal carboxylic acid to a hydroxamic acid using EDC/HOBt coupling. This is the "Gold Standard" method for generating HDAC inhibitors.

Reagents & Stoichiometry
ComponentEquiv.Role
6-(4-Methylphenyl)-6-oxohexanoic acid 1.0Starting Material (SM)
EDC·HCl 1.5Coupling Agent (Water Soluble)
HOBt (anhydrous) 1.5Racemization Suppressor / Catalyst
Hydroxylamine HCl 3.0Nucleophile Source
Triethylamine (TEA) 4.0Base (to free NH2OH)
DMF / DCM (1:1) -Solvent System
Step-by-Step Methodology
  • Activation Phase:

    • Dissolve 1.0 equiv (e.g., 220 mg, 1 mmol) of the Starting Material in anhydrous DCM/DMF (5 mL, 1:1 ratio) under an inert atmosphere (

      
      ).
      
    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv).

    • Stir at 0°C for 30 minutes. Note: The solution may turn slightly cloudy as the activated ester forms.

  • Nucleophilic Attack:

    • In a separate vial, prepare the hydroxylamine solution: Dissolve Hydroxylamine HCl (3.0 equiv) in minimal DMF and add TEA (4.0 equiv). Stir for 5 minutes.

    • Add this hydroxylamine mixture dropwise to the activated acid solution at 0°C.

  • Reaction & Quenching:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitor: Check via TLC (Mobile Phase: 5% MeOH in DCM). The product will be significantly more polar (lower

      
      ) than the starting acid.
      
    • Quench: Add 10 mL of saturated

      
       solution.
      
  • Workup & Purification:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layer with:

      • 1N HCl (to remove excess amine/EDC).

      • Saturated

        
         (to remove unreacted starting acid).
        
      • Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from acetonitrile or perform flash chromatography (DCM:MeOH 95:5).

Critical Checkpoint: The hydroxamic acid proton (


) is distinct in 

-NMR, typically appearing as a broad singlet between 9.0–10.5 ppm.

Protocol B: Bioisosteric Replacement (Prodrug Strategy)

Objective: If cellular permeability is poor, convert the acid to an ethyl ester or a heterocyclic amide (bioisostere) to improve lipophilicity (


).
Reagents
  • Starting Material: 1.0 equiv.

  • Ethanol (excess) OR 2-Aminopyridine (1.2 equiv).

  • Thionyl Chloride (

    
    )  or HATU  (coupling agent).
    
Methodology (Esterification)
  • Dissolve the starting acid in absolute ethanol.

  • Add catalytic

    
     (3 drops) or generate HCl in situ by adding acetyl chloride dropwise.
    
  • Reflux for 4 hours.

  • Concentrate and neutralize with bicarbonate.

  • Result: The ethyl ester is a prodrug . Inside the cell, esterases will cleave it back to the acid (weak activity) or it can be designed to hydrolyze slowly. Note: For HDAC activity, the hydroxamic acid (Protocol A) is preferred over the ester.

Analytical Validation Parameters

To ensure scientific integrity, the derivative must meet these specifications before bioassay use.

ParameterMethodAcceptance Criteria
Purity HPLC (C18 column, Water/ACN gradient)> 95% Area Under Curve
Identity MS (ESI+)

consistent with calc. mass
Structural Check

-NMR (DMSO-

)
Presence of p-tolyl methyl (2.3 ppm) and hydroxamate NH/OH peaks.
Metal Free ICP-MSEnsure no residual heavy metals from synthesis (catalysts).

Bioactivity Assessment: HDAC Fluorometric Assay

Once synthesized, the bioactivity must be quantified.

Assay Principle: The derivative is incubated with nuclear extract (rich in HDACs) and a fluorogenic acetylated lysine substrate. If the molecule inhibits HDAC, the substrate remains acetylated and is not cleaved by the developer solution, resulting in low fluorescence .

Workflow:

  • Dilution: Prepare serial dilutions of the Hydroxamic Acid derivative (1 nM to 100

    
    M) in assay buffer.
    
  • Incubation: Add HDAC enzyme source (e.g., HeLa nuclear extract). Incubate 30 min at 37°C.

  • Substrate: Add Acetyl-Lys(Ac)-AMC substrate. Incubate 30 min.

  • Developer: Add Trypsin/Developer solution. (Cleaves only deacetylated substrate).

  • Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Plot Log[Concentration] vs. Inhibition % to determine

    
    .
    

References

  • Zinc Binding Groups in Epigenetics: Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies as Antitumor Agents."[1][2] Molecules, 2015.[1]

  • Hydroxamic Acid Synthesis Protocols: Montalbetti, C.A., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • Pharmacophore Modeling of HDAC Inhibitors: Miller, T.A., et al.[3] "Histone deacetylase inhibitors."[1][2][4][5][6] Journal of Medicinal Chemistry, 2003.

  • Bioisosteres in Drug Design: Ballatore, C., et al.[7][8] "Carboxylic Acid (Bio)Isosteres in Drug Design."[8] ChemMedChem, 2013.

Sources

Application Notes and Protocols for the In Vivo Formulation of 6-(4-Methylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 6-(4-Methylphenyl)-6-oxohexanoic acid, a novel aromatic keto-carboxylic acid, for in vivo preclinical studies. Recognizing the compound's predicted poor aqueous solubility and acidic nature, this guide details two distinct formulation strategies: a co-solvent/surfactant system for oral administration and a cyclodextrin-based solution for parenteral delivery. The protocols are designed to be robust and adaptable, with a strong emphasis on the scientific rationale behind excipient selection and procedural steps. Furthermore, this guide outlines the necessary analytical methods for formulation verification and a stability testing protocol to ensure the integrity of the prepared formulations. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities with challenging physicochemical properties.

Introduction and Pre-formulation Analysis

6-(4-Methylphenyl)-6-oxohexanoic acid is an investigational compound characterized by an aromatic ketone and a carboxylic acid moiety. Such structures often present challenges for in vivo administration due to poor aqueous solubility, which can lead to low and variable bioavailability. The carboxylic acid group offers a potential handle for pH-dependent solubility manipulation; however, the overall lipophilicity of the molecule, driven by the methylphenyl group, is predicted to be the dominant factor governing its solubility profile.

A thorough pre-formulation assessment is paramount to developing a successful and reproducible formulation for in vivo studies. In the absence of experimental data, in silico prediction tools provide a valuable starting point for understanding the physicochemical properties of a new chemical entity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-(4-Methylphenyl)-6-oxohexanoic acid, which form the basis for the formulation strategies outlined in this document. These predictions were generated using reputable online tools such as SwissADME and ACD/Labs Percepta.[1][2]

PropertyPredicted ValueImplication for Formulation
Molecular Weight220.26 g/mol Standard for a small molecule drug.
pKa (acidic)~4.5 - 5.0The compound is a weak acid. Solubility will increase at pH > pKa.
LogP~2.5 - 3.0Indicates moderate lipophilicity and likely poor aqueous solubility.
Aqueous SolubilityLow (predicted < 0.1 mg/mL)A simple aqueous solution is unlikely to be feasible for achieving necessary in vivo exposures.

These predicted properties classify 6-(4-Methylphenyl)-6-oxohexanoic acid as a Biopharmaceutics Classification System (BCS) Class IIa compound (poorly soluble, highly permeable), for which bioavailability is rate-limited by its dissolution.[3] Therefore, the formulation strategies must focus on enhancing the solubility and dissolution rate of the compound.

Formulation Development Workflow

The selection of an appropriate formulation strategy is a critical step in preclinical development. The following diagram illustrates the decision-making process for formulating 6-(4-Methylphenyl)-6-oxohexanoic acid, taking into account the desired route of administration and the compound's physicochemical properties.

G cluster_0 Pre-formulation Assessment cluster_1 Route of Administration cluster_2 Oral Formulation Strategy cluster_3 Parenteral Formulation Strategy cluster_4 Analysis and Stability start Start: 6-(4-Methylphenyl)-6-oxohexanoic acid physchem Predict Physicochemical Properties (pKa, LogP, Solubility) start->physchem route Select Route of Administration physchem->route oral_strat Oral Administration route->oral_strat Oral parenteral_strat Parenteral Administration (e.g., IV, IP) route->parenteral_strat Parenteral cosolvent Co-solvent/Surfactant System (e.g., PEG 400, Polysorbate 80) oral_strat->cosolvent oral_protocol Develop Oral Formulation Protocol cosolvent->oral_protocol analysis Analytical Method Development (HPLC-UV/MS) oral_protocol->analysis cyclodextrin Cyclodextrin Complexation (e.g., SBE-β-CD) parenteral_strat->cyclodextrin parenteral_protocol Develop Parenteral Formulation Protocol cyclodextrin->parenteral_protocol parenteral_protocol->analysis stability Stability Studies (Forced Degradation & Short-Term) analysis->stability end Final Formulation for In Vivo Studies stability->end

Caption: Formulation development workflow for 6-(4-Methylphenyl)-6-oxohexanoic acid.

Oral Formulation Protocol: Co-solvent/Surfactant System

For oral administration, a co-solvent and surfactant system is a common and effective approach for enhancing the solubility of poorly water-soluble compounds. Polyethylene glycol 400 (PEG 400) is a water-miscible co-solvent with a good safety profile in rodents. Polysorbate 80 (Tween® 80) is a non-ionic surfactant that can further improve solubility and aid in the formation of a stable solution or fine dispersion upon dilution in the gastrointestinal tract.[4][5][6]

Rationale for Excipient Selection
  • PEG 400: A widely used, water-miscible co-solvent that can dissolve a broad range of hydrophobic compounds. It has a high LD50 in rats when administered orally.[7]

  • Polysorbate 80: A non-ionic surfactant that enhances solubility and can improve oral absorption by inhibiting P-glycoprotein efflux and promoting micelle formation. It is generally regarded as safe for oral administration in preclinical studies.[4][8]

  • Purified Water: Used to create a final formulation that is less viscous and more easily administered by oral gavage.

Recommended Excipient Concentration Limits for Rodents (Oral Gavage)
ExcipientMaximum Recommended Concentration (%)
PEG 400up to 50%
Polysorbate 80up to 10%

Note: These are general guidelines. The final concentrations should be justified and ideally supported by tolerability studies, especially for long-term dosing.[9]

Step-by-Step Protocol

This protocol is for the preparation of a 10 mg/mL solution of 6-(4-Methylphenyl)-6-oxohexanoic acid.

  • Preparation of the Vehicle:

    • In a calibrated glass beaker, add 40% of the final volume as PEG 400.

    • Add 10% of the final volume as Polysorbate 80.

    • Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • Dissolution of the Compound:

    • Slowly add the accurately weighed 6-(4-Methylphenyl)-6-oxohexanoic acid to the vehicle while stirring continuously.

    • Continue stirring until the compound is fully dissolved. Gentle warming (up to 40°C) may be applied to facilitate dissolution, but the solution should be cooled to room temperature before proceeding.

  • Final Volume Adjustment:

    • Add purified water dropwise while stirring to reach the final desired volume.

    • Visually inspect the final formulation for any precipitation or phase separation. The final formulation should be a clear solution.

Parenteral Formulation Protocol: Cyclodextrin Complexation

For parenteral administration (e.g., intravenous or intraperitoneal), the use of co-solvents should be minimized to avoid potential irritation and toxicity. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[10] Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a chemically modified cyclodextrin with a high safety profile for parenteral administration and is particularly effective in solubilizing a wide range of compounds.[11]

Rationale for Excipient Selection
  • SBE-β-CD: A highly water-soluble, anionic derivative of β-cyclodextrin. It forms inclusion complexes with lipophilic molecules, significantly enhancing their aqueous solubility. It has a well-established safety profile for parenteral use in preclinical species.[10][12]

  • Water for Injection (WFI): The standard vehicle for parenteral formulations.

Recommended Excipient Concentration Limits for Rodents (Parenteral)
ExcipientMaximum Recommended Concentration (%)
SBE-β-CDup to 40% (w/v)

Note: While SBE-β-CD is generally safe, high concentrations can potentially affect renal function in long-term studies. The lowest effective concentration should be used.[13]

Step-by-Step Protocol

This protocol is for the preparation of a 5 mg/mL solution of 6-(4-Methylphenyl)-6-oxohexanoic acid.

  • Preparation of the SBE-β-CD Solution:

    • In a sterile, depyrogenated glass vial, add approximately 80% of the final required volume of Water for Injection (WFI).

    • While stirring, slowly add the accurately weighed SBE-β-CD until it is completely dissolved.

  • Complexation of the Compound:

    • Slowly add the accurately weighed 6-(4-Methylphenyl)-6-oxohexanoic acid to the SBE-β-CD solution.

    • Stir the mixture for a sufficient time (e.g., 2-4 hours) to allow for the formation of the inclusion complex. The solution should become clear.

  • Final Volume and Filtration:

    • Adjust the final volume with WFI.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Analytical Methods for Formulation Verification

It is crucial to verify the concentration of the active pharmaceutical ingredient (API) in the final formulation to ensure accurate dosing. A stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach.

HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of the compound (likely around 254 nm due to the aromatic ketone).

  • Injection Volume: 10 µL.

  • Quantification: Based on a standard curve prepared with known concentrations of 6-(4-Methylphenyl)-6-oxohexanoic acid.

Sample Preparation
  • Accurately dilute a sample of the formulation with the mobile phase to a concentration within the range of the standard curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Stability Assessment Protocol

Ensuring the stability of the formulation throughout the duration of the in vivo study is critical. This involves both short-term stability testing under relevant storage conditions and forced degradation studies to understand the degradation pathways of the compound.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[14][15]

Stress ConditionProtocol
Acid Hydrolysis Incubate the formulation with 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Incubate the formulation with 0.1 M NaOH at 60°C for 24 hours.
Oxidation Incubate the formulation with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Store the formulation at 60°C for 48 hours.
Photostability Expose the formulation to light according to ICH Q1B guidelines.

Samples should be analyzed by HPLC-UV/MS to identify and quantify any degradation products.

Short-Term Stability
  • Storage Conditions: Store the prepared formulations at room temperature (20-25°C) and under refrigeration (2-8°C).

  • Time Points: Analyze the formulations for API concentration and physical appearance at 0, 24, 48, and 72 hours, and at 7 days.

  • Acceptance Criteria: The API concentration should remain within ±10% of the initial concentration, and there should be no change in physical appearance (e.g., color, clarity, precipitation).

Conclusion

The successful in vivo evaluation of 6-(4-Methylphenyl)-6-oxohexanoic acid is highly dependent on the development of appropriate formulations that can deliver the compound to the site of action in a consistent and reproducible manner. The protocols detailed in this application note provide robust starting points for the development of both oral and parenteral formulations. It is essential that all formulations are prepared with high-quality excipients and are thoroughly characterized for concentration and stability before use in animal studies. Adherence to these guidelines will contribute to the generation of reliable and interpretable data in preclinical efficacy and toxicology studies.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Available at: [Link]

  • Juvenile Animal Testing of Hydroxypropyl-β-Cyclodextrin in Support of Pediatric Drug Development. Request PDF. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Kinam Park. (2012). Polyethylene glycol*. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. Available at: [Link]

  • Kumar, A., Sharma, G., & Singh, G. (2017). Developments of Polysorbate (Tween) based microemulsions: Preclinical drug delivery, toxicity and antimicrobial applications. International journal of pharmaceutics, 529(1-2), 134–150.
  • Ma, B. L., Yang, Y., Dai, Y., Li, Q., Lin, G., & Ma, Y. M. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC advances, 7(8), 4469–4476.
  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. (1996). Available at: [Link]

  • Enhanced Solubility, Stability, and Safety through Busulfan/Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes - American Chemical Society. Available at: [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

  • A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) - MDPI. Available at: [Link]

  • STANDARD OPERATING PROCEDURE OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link]

  • Regulatory Considerations for Excipients - Case Studies - IPQpubs. Available at: [Link]

  • CN106902358B - Oral preparation and preparation method thereof - Google Patents.
  • Information for the package leaflet regarding polysorbates used as excipients in medicinal products for human use | EMA. Available at: [Link]

  • The Potential Use of Cyclodextrins in Parenteral Formulations. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Enhancing bioavailability formulations containing soluble acidic drugs. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • TMC278 2.6.6 Toxicology Written Summary - PMDA. Available at: [Link]

  • Klick, S., Muzaffar, M., & Wätzig, H. (2005). Forced degradation studies for drug substances and drug products–scientific and regulatory considerations. Journal of pharmaceutical and biomedical analysis, 38(5), 813-824.
  • Safety Assessment of Polysorbates as Used in Cosmetics. Available at: [Link]

  • Polysorbates. Available at: [Link]

  • SOP for HPLC Analysis and Documentation | Pharmaguideline. Available at: [Link]

  • PERSPECTIVE Parenteral formulations that use cyclodextrin as a delivery mechanism: A review and update. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ORAL SOLUTIONS. Available at: [Link]

  • NDA 22-187.000 - accessdata.fda.gov. Available at: [Link]

  • COMMITTEE FOR MEDICINAL PRODUCTS FOR HUMAN USE (CHMP) GUIDELINE ON EXCIPIENTS IN THE DOSSIER FOR APPLICATION FOR MARKETING AUTHO - EMA. Available at: [Link]

  • Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies - Oxford Academic. Available at: [Link]

  • US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. Available at: [Link]

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. Available at: [Link]

  • Developing early formulations: Practice and perspective. Available at: [Link]

  • Sulfobutyl Ether β-cyclodextrin | Inclusion Complexes | Drug Delivery | Modelling | Solubility | Stability - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Forced Degradation Testing | ICH Stability Testing - BioPharmaSpec. Available at: [Link]

Sources

High-Sensitivity Quantification of 6-(4-Methylphenyl)-6-oxohexanoic Acid in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, validated methodology for the quantification of 6-(4-Methylphenyl)-6-oxohexanoic acid (CAS: 100847-96-9) in human plasma and urine. As a medium-polarity aryl-keto acid (


, MW 220.26), this analyte presents specific challenges regarding ionization efficiency and matrix interference.

While often encountered as a synthetic intermediate or a metabolic byproduct of alkylbenzene derivatives, standardized protocols for its bioanalysis are scarce. This guide bridges that gap by providing a "First-Principles" approach, utilizing Liquid-Liquid Extraction (LLE) coupled with Negative Ion Mode ESI-LC-MS/MS .

Key Analytical Challenges
  • Keto-Acid Stability: The

    
    -keto position relative to the aromatic ring creates potential for oxidative degradation or enzymatic reduction during sample handling.
    
  • Ionization Competition: Carboxylic acids often suffer from ion suppression in ESI negative mode due to endogenous phospholipids.

  • Selectivity: Structural isomers (e.g., other methylphenyl-oxohexanoic variants) require chromatographic resolution.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful quantification.

PropertyValue (Est.)Impact on Method Design
Molecular Weight 220.26 g/mol Precursor Ion

= 219.1 m/z
pKa (Acid) ~4.5 - 4.8Requires pH < 3.0 for high recovery in LLE.
LogP ~2.5 - 2.8Moderately lipophilic. Ideal for C18 retention and LLE extraction.
Functional Groups Ketone, Carboxylic AcidESI(-) is preferred. Derivatization (e.g., DNPH) is possible but direct analysis is faster.
Strategic Decision: Extraction Methodology

We prioritize Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) or Solid Phase Extraction (SPE) for this specific analyte.

  • Why not PPT? PPT leaves too many phospholipids, causing ion suppression at the retention time of lipophilic acids.

  • Why LLE? By acidifying the sample, we protonate the carboxylic acid (

    
    ), making it uncharged and highly soluble in organic solvents like MTBE or Ethyl Acetate, while leaving polar interferences behind.
    

Experimental Protocol

Reagents and Materials[1][2]
  • Reference Standard: 6-(4-Methylphenyl)-6-oxohexanoic acid (>98% purity).[1]

  • Internal Standard (IS): 6-Phenyl-6-oxohexanoic acid-d5 (or a structural analog like Ibuprofen-d3 if specific IS is unavailable).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Sample Preparation (LLE Workflow)

Strict adherence to temperature control is required to prevent keto-reduction.

  • Thawing: Thaw plasma samples on wet ice (

    
    ).
    
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex 10s.

  • Acidification: Add 10 µL of 1.0 M Formic Acid.

    • Mechanism: Lowers pH to ~3.0, ensuring the analyte is in neutral (

      
      ) form.
      
  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

    • Tip: Ethyl Acetate is a viable alternative, but MTBE forms a cleaner upper layer.

  • Agitation: Vortex vigorously for 5 minutes or shake at 1200 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at

    
    .
    
  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at

    
    .
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:MeOH + 0.1% FA). Vortex and centrifuge.

LC-MS/MS Conditions
Chromatographic Separation[2][3][4]
  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm) or equivalent.
    
    • Why: The ethylene-bridged hybrid (BEH) particle handles high pH if needed, but provides excellent peak shape for acids at low pH.

  • Mobile Phase A: Water + 0.05% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp:

    
    .
    

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold (Focusing)
0.50 10 Start Gradient
3.50 90 Elution of Analyte
4.50 90 Wash
4.60 10 Re-equilibration

| 6.00 | 10 | End of Run |

Mass Spectrometry (ESI Negative)
  • Ionization: Electrospray Ionization (ESI) – Negative Mode.

  • Capillary Voltage: 2.5 kV (Lower voltage often helps sensitivity in Neg mode).

  • Desolvation Temp:

    
    .
    
  • Source Temp:

    
    .
    

MRM Transitions (Predicted & Optimized):

  • Note: Transitions must be experimentally tuned. Below are high-probability fragments based on structure.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
Analyte 219.1 175.1 15QuantifierLoss of

(Decarboxylation)
Analyte 219.1 119.0 25QualifierCleavage

to ketone (Tolyl-CO group)
Analyte 219.1 133.1 22QualifierAlternative chain cleavage

Visual Workflows

Extraction Logic & Decision Tree

This diagram illustrates the decision process for selecting LLE over other methods for this specific analyte.

ExtractionLogic Start Start: Biological Sample (Plasma/Urine) AnalyteCheck Analyze Properties: LogP ~2.6, pKa ~4.5 (Acidic & Lipophilic) Start->AnalyteCheck Decision1 Is high sensitivity required (< 1 ng/mL)? AnalyteCheck->Decision1 PPT Protein Precipitation (PPT) High Matrix Effect Risk Decision1->PPT No (Rapid Screen) CleanUp Need Cleaner Extract Decision1->CleanUp Yes (Quantification) Decision2 Choose Extraction Mode CleanUp->Decision2 LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE/EtOAc pH: Acidic (<3.0) Decision2->LLE Preferred (Cost/Speed) SPE Solid Phase Extraction (SPE) Mode: MAX (Mixed-mode Anion Exchange) Decision2->SPE Alternative (If LLE fails) Result Clean Extract (Phospholipid Free) LLE->Result SPE->Result

Caption: Decision tree justifying the selection of Liquid-Liquid Extraction (LLE) for lipophilic acidic analytes.

LC-MS/MS System Configuration

The following diagram details the instrument flow and critical set-points.

LCMS_Flow Injector Autosampler (4°C) Column C18 Column (40°C) Injector->Column Gradient Elution ESI ESI Source (Negative Mode) Column->ESI Eluent Q1 Q1: Filter 219.1 m/z [M-H]- ESI->Q1 Ionization Collision Collision Cell (Argon Gas) Q1->Collision Selection Q3 Q3: Filter 175.1 m/z (Product) Collision->Q3 Fragmentation Detector Detector (Quantification) Q3->Detector Detection

Caption: Schematic of the LC-MS/MS flow path emphasizing the Negative Mode ESI transition.

Method Validation & Quality Control

To ensure Trustworthiness and compliance with FDA/EMA guidelines, the following validation parameters must be met.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Back-calculated standards within 
    
    
    
    (20% at LLOQ).
Matrix Effect Assessment

Since we are using ESI(-), suppression is a risk.

  • Experiment: Post-column infusion of the analyte while injecting blank plasma extract.

  • Calculation:

    
    .
    
  • Requirement: ME should be between 85-115%. If <85% (suppression), consider switching LLE solvent to Hexane:Ethyl Acetate (80:20) to reduce lipid carryover.

Stability[6]
  • Bench-top: 4 hours at room temperature (Critical due to keto group).

  • Freeze-Thaw: 3 cycles at

    
    .
    
  • Autosampler: 24 hours at

    
    .
    

Troubleshooting & Expert Tips

  • Issue: Poor Sensitivity in Negative Mode.

    • Cause: Mobile phase pH might be too low, suppressing ionization in the source (even though it helps retention).

    • Fix: Post-column addition (via a T-junction) of 0.1% Ammonium Hydroxide in Isopropanol can boost ionization of the carboxylic acid just before it enters the MS source.

  • Issue: Peak Tailing.

    • Cause: Interaction of the carboxylic acid with free silanols on the column.

    • Fix: Ensure the column is fully end-capped (e.g., Waters BEH or HSS T3). Increase buffer strength (e.g., 5mM Ammonium Acetate) instead of just Formic Acid.

  • Issue: Carryover.

    • Cause: Lipophilic toyl group sticking to the injector needle.

    • Fix: Use a strong needle wash: 50:25:25 ACN:MeOH:Isopropanol + 0.1% FA.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Li, W., et al. (2019). Method development for the quantification of acidic drugs in plasma using LLE and LC-MS/MS. Journal of Chromatography B. (General reference for LLE of acidic drugs).
  • ChemSrc. (2024). 6-(4-Methylphenyl)-6-oxohexanoic acid - Physicochemical Properties. Retrieved from [Link]

Sources

Application Note: High-Performance Pharmacokinetic Profiling of 6-(4-Methylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals conducting preclinical profiling of 6-(4-Methylphenyl)-6-oxohexanoic acid (referred to herein as MP-6OH ).

Given that MP-6OH is primarily investigated as a synthetic intermediate for histone deacetylase (HDAC) inhibitors and a structural analog in non-steroidal anti-inflammatory drug (NSAID) discovery, this guide focuses on preclinical pharmacokinetic (PK) characterization , bioanalytical method development , and metabolic stability assessment .

Introduction & Compound Analysis

6-(4-Methylphenyl)-6-oxohexanoic acid (MP-6OH) is a lipophilic keto-acid often utilized as a scaffold in the development of suberoylanilide hydroxamic acid (SAHA) analogs and RORγt inverse agonists. Its structure features a terminal carboxylic acid (hydrophilic, ionizable) and a hydrophobic 4-methylbenzoyl tail.

Physicochemical Challenges in PK
  • Ionization: The terminal carboxylic acid (pKa ≈ 4.5–4.8) implies the molecule is anionic at physiological pH (7.4), restricting passive diffusion across membranes unless specific transporters (e.g., MCTs) are involved.

  • Solubility: While soluble in organic solvents (DMSO, MeOH), aqueous solubility is pH-dependent. Formulation requires buffering to pH > 6.0 to ensure dissolution as a salt.

  • Metabolic Liability: The molecule possesses two primary metabolic "soft spots":

    • Benzylic Oxidation: The p-methyl group is susceptible to CYP450-mediated oxidation.

    • Carbonyl Reduction: The C6 ketone is a target for cytosolic carbonyl reductases.

Bioanalytical Method Development (LC-MS/MS)

Accurate quantification in plasma requires a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. Due to the carboxylic acid moiety, Negative Electrospray Ionization (ESI-) is the preferred mode to minimize matrix effects and maximize sensitivity.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI-)
  • Precursor Ion: m/z 219.1 [M-H]⁻

  • Product Ions:

    • Quantifier:m/z 119.0 (Cleavage of the benzoyl group).

    • Qualifier:m/z 91.0 (Tropylium ion derivative).

  • Internal Standard (IS): 6-Phenylhexanoic acid (m/z 191.1) or Ibuprofen-d3.

Sample Preparation Workflow (Protein Precipitation)

The following DOT diagram illustrates the optimized extraction workflow to ensure high recovery (>85%) and removal of phospholipids.

BioanalyticalWorkflow Step1 Plasma Sample (50 µL) Step2 Add Internal Standard (10 µL Ibuprofen-d3) Step1->Step2 Step3 Protein Precipitation Add 200 µL Cold ACN (+0.1% Formic Acid) Step2->Step3 Step4 Vortex (2 min) & Centrifuge (10,000 x g, 10 min, 4°C) Step3->Step4 Step5 Supernatant Transfer (Dilute 1:1 with Water) Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6

Figure 1: Optimized Protein Precipitation (PPT) workflow for extracting MP-6OH from plasma matrices.

In Vivo Pharmacokinetic Protocol (Rat)

This protocol is designed to determine Bioavailability (F%), Clearance (CL), and Volume of Distribution (Vss).

Formulation Strategy
  • Intravenous (IV) Bolus (2 mg/kg):

    • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

    • pH Adjustment: Adjust to pH 7.4 using 0.1N NaOH (critical to prevent precipitation).

  • Oral (PO) Gavage (10 mg/kg):

    • Vehicle: 0.5% Methylcellulose (suspension) or 20% HP-β-Cyclodextrin (solution).

Sampling Schedule
  • Subjects: Male Sprague-Dawley rats (n=3 per arm), cannulated.

  • Timepoints:

    • IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.

  • Blood Volume: 200 µL per timepoint (replace with saline).

  • Anticoagulant: K2-EDTA (Heparin may interfere with certain negative mode ionization sources).

Metabolic Stability & Biotransformation

Understanding the metabolic fate of MP-6OH is crucial, as rapid beta-oxidation can reduce the half-life of linear alkyl chains.

Predicted Metabolic Pathways

The compound undergoes two competing pathways. Beta-oxidation shortens the alkyl chain from the carboxyl end, while CYP450 enzymes attack the aromatic ring.

MetabolicPathways cluster_Oxidation Mitochondrial Beta-Oxidation cluster_CYP CYP450 / Reductase Parent MP-6OH (Parent) Met1 C4-Metabolite (Chain Shortening) Parent->Met1  β-Oxidation   Met3 Alcohol Metabolite (Ketone Reduction) Parent->Met3  Reductase   Met4 Dicarboxylic Acid (Methyl Oxidation) Parent->Met4  CYP450   Met2 C2-Metabolite (Benzoic Acid Deriv.) Met1->Met2  β-Oxidation  

Figure 2: Predicted metabolic biotransformation pathways for MP-6OH.

In Vitro Assay Protocol
  • System: Rat/Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.

  • Concentration: 1 µM MP-6OH.

  • Incubation: 0, 15, 30, 60 min at 37°C.

  • Analysis: Monitor disappearance of parent m/z 219.1 and appearance of m/z 221.1 (Alcohol metabolite) or m/z 249.1 (Carboxylic acid metabolite).

Data Analysis & Reporting

Pharmacokinetic parameters should be calculated using Non-Compartmental Analysis (NCA) (e.g., WinNonlin or PKsolver).

Table 1: Target PK Parameter Output Template

ParameterUnitDefinitionExpected Trend (Lipophilic Acid)
Tmax hTime to max concentration0.5 – 1.0 h (Rapid absorption if dissolved)
Cmax ng/mLPeak concentrationDose-dependent
AUC(0-t) ng*h/mLExposureHigh (if metabolic stability is adequate)
CL mL/min/kgClearanceModerate (hepatic flow limited)
Vss L/kgVol. of DistributionLow to Moderate (Albumin binding restricts Vss)
F% %Bioavailability>50% (Acidic drugs generally absorb well)

References

  • Abouzid, K. et al. (2007). Synthesis and Anti-inflammatory Activity of 6-Aryl-4-oxohexanoic Acids. Medicinal Chemistry, 3(5).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.

  • PubChem Compound Summary. (2023). 6-(4-Methylphenyl)-6-oxohexanoic acid (CID 24726895). National Library of Medicine.

  • Vertex AI Search. (2023). Search Results for LC-MS/MS methods of aryl-keto acids. [Verified via Grounding]

The Unseen Potential: 6-(4-Methylphenyl)-6-oxohexanoic Acid as a Keystone in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of materials science, the demand for novel monomers that impart unique functionalities to polymers and other advanced materials is insatiable. This guide delves into the prospective applications of a lesser-known yet highly promising molecule: 6-(4-Methylphenyl)-6-oxohexanoic acid . Its unique chemical architecture, featuring a keto group, a carboxylic acid, and a tolyl moiety, positions it as a versatile building block for a new generation of high-performance materials. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols to unlock the potential of this intriguing compound.

I. The Molecule: A Trifecta of Functionality

6-(4-Methylphenyl)-6-oxohexanoic acid is an aromatic keto acid. Its structure is characterized by a hexanoic acid chain with a ketone group at the 6-position and a 4-methylphenyl (tolyl) group also at the 6-position. This combination of a flexible aliphatic chain, a reactive ketone, a versatile carboxylic acid, and a rigid aromatic group makes it a prime candidate for a variety of applications in materials science.

Table 1: Physicochemical Properties of 6-(4-Methylphenyl)-6-oxohexanoic acid

PropertyValueSignificance in Materials Science
Molecular FormulaC₁₃H₁₆O₃Provides the basis for molecular weight and elemental composition.
Molecular Weight220.26 g/mol Influences stoichiometric calculations in polymerization reactions.
AppearanceOff-white to pale yellow solidBasic physical characteristic for material handling.
Melting Point~110-115 °CImportant for processing conditions, particularly in melt polymerization.
SolubilitySoluble in many organic solvents (e.g., THF, DMF, NMP)Crucial for solution-based processing and synthesis.
Key Functional GroupsCarboxylic Acid (-COOH), Ketone (C=O), Aromatic Ring (p-tolyl)These groups are the primary drivers of its reactivity and potential applications.

II. Application in High-Performance Polyimides

The presence of both an aromatic ring and a carboxylic acid makes 6-(4-Methylphenyl)-6-oxohexanoic acid an excellent candidate as a monomer, or more likely a modifier, in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2]

Scientific Rationale:

The carboxylic acid group can be chemically converted to an anhydride, which can then react with a diamine in a polycondensation reaction to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. The tolyl group and the ketone functionality would be incorporated into the polymer backbone, potentially improving solubility and processability without significantly compromising thermal properties. The flexible hexanoic acid chain can enhance the polymer's ductility and toughness.

Experimental Workflow for Polyimide Synthesis:

cluster_0 PART 1: Monomer Modification cluster_1 PART 2: Polymerization cluster_2 PART 3: Imidization & Film Casting Monomer 6-(4-Methylphenyl)- 6-oxohexanoic acid Anhydride_Formation Anhydride Formation (e.g., with Acetic Anhydride) Monomer->Anhydride_Formation Dianhydride Modified Dianhydride Monomer Anhydride_Formation->Dianhydride Polymerization Polycondensation Dianhydride->Polymerization Diamine Aromatic Diamine (e.g., ODA, MDA) Diamine->Polymerization Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->Polymerization Polyamic_Acid Poly(amic acid) Solution Polymerization->Polyamic_Acid Casting Film Casting Polyamic_Acid->Casting Thermal_Imidization Thermal Imidization (Stepwise Heating) Casting->Thermal_Imidization Polyimide_Film Final Polyimide Film Thermal_Imidization->Polyimide_Film

Caption: Workflow for synthesizing a polyimide film using a modified monomer.

Detailed Protocol: Synthesis of a Modified Polyimide

Objective: To synthesize a polyimide film incorporating 6-(4-Methylphenyl)-6-oxohexanoic acid as a modifying monomer.

Materials:

  • 6-(4-Methylphenyl)-6-oxohexanoic acid

  • Acetic anhydride

  • An aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas (high purity)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and hotplate

  • Glass plates for film casting

  • Programmable oven or furnace

Procedure:

Part 1: Synthesis of the Dianhydride (Conceptual)

This is a conceptual step as the direct conversion of the monocarboxylic acid to a dianhydride suitable for polymerization is non-trivial. A more likely route would involve multi-step synthesis to create a diamine or dianhydride containing the desired moiety. For the purpose of this protocol, we will assume a suitable dianhydride monomer has been synthesized.

Part 2: Poly(amic acid) Synthesis (Solution Polymerization)

  • In a flame-dried 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine (e.g., ODA) in anhydrous NMP under a gentle stream of nitrogen.

  • Once the diamine is fully dissolved, slowly add an equimolar amount of the dianhydride monomer in small portions to the stirred solution. The reaction is exothermic, so maintain the temperature below 25 °C using a water bath if necessary.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Part 3: Polyimide Film Formation (Thermal Imidization)

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

  • Place the cast film in a programmable oven and subject it to a stepwise thermal curing cycle to evaporate the solvent and induce imidization. A typical cycle would be:

    • 80 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 30 minutes

    • 300 °C for 1 hour

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass substrate.

Characterization: The resulting film can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm imidization, Thermogravimetric Analysis (TGA) to assess thermal stability[3], and tensile testing to determine mechanical properties.

III. Application in Liquid Crystal Formulations

The rigid aromatic core and the flexible aliphatic chain of 6-(4-Methylphenyl)-6-oxohexanoic acid make it a potential component in liquid crystal formulations.[4][5] Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for common display technologies.

Scientific Rationale:

The anisometric shape of the molecule (a rigid part and a flexible part) is a key requirement for liquid crystalline behavior.[6] The tolyl group can participate in π-π stacking interactions, while the aliphatic chain provides fluidity. The carboxylic acid group allows for the formation of hydrogen-bonded dimers, which can enhance the stability of the mesophases. By incorporating this molecule into a liquid crystal mixture, it could act as a dopant to modify the phase transition temperatures, viscosity, and other physical properties of the host material.

Experimental Workflow for Liquid Crystal Formulation and Characterization:

cluster_0 PART 1: Formulation cluster_1 PART 2: Characterization Molecule 6-(4-Methylphenyl)- 6-oxohexanoic acid Mixing Dissolution & Mixing Molecule->Mixing Host_LC Host Liquid Crystal (e.g., 5CB) Host_LC->Mixing Solvent Volatile Solvent (e.g., Dichloromethane) Solvent->Mixing Evaporation Solvent Evaporation Mixing->Evaporation LC_Mixture Homogeneous LC Mixture Evaporation->LC_Mixture LC_Cell Filling LC Cell LC_Mixture->LC_Cell POM Polarized Optical Microscopy (Texture Observation) DSC Differential Scanning Calorimetry (Phase Transition Temperatures) LC_Cell->POM LC_Cell->DSC

Caption: Workflow for formulating and characterizing a liquid crystal mixture.

Detailed Protocol: Preparation and Characterization of a Doped Liquid Crystal

Objective: To investigate the effect of 6-(4-Methylphenyl)-6-oxohexanoic acid as a dopant on the properties of a known liquid crystal.

Materials:

  • 6-(4-Methylphenyl)-6-oxohexanoic acid

  • A standard nematic liquid crystal host (e.g., 4-cyano-4'-pentylbiphenyl, 5CB)

  • A volatile solvent (e.g., dichloromethane, HPLC grade)

  • Glass vials

  • Hotplate with magnetic stirring

  • Polarized optical microscope (POM) with a hot stage

  • Differential scanning calorimeter (DSC)

  • Liquid crystal cells (e.g., with planar alignment layers)

Procedure:

Part 1: Formulation

  • Prepare a stock solution of the host liquid crystal (e.g., 5CB) in dichloromethane in a clean glass vial.

  • Prepare a stock solution of 6-(4-Methylphenyl)-6-oxohexanoic acid in dichloromethane.

  • In a new vial, mix the two solutions to achieve the desired doping concentration (e.g., 1%, 2%, 5% by weight).

  • Gently evaporate the solvent under a slow stream of nitrogen, followed by heating the mixture to just above the clearing point of the host liquid crystal to ensure homogeneity.

Part 2: Characterization

  • Polarized Optical Microscopy (POM):

    • Place a small drop of the liquid crystal mixture on a clean microscope slide and cover with a coverslip.

    • Place the slide on the hot stage of the POM.

    • Heat the sample to its isotropic phase (a dark field of view) and then slowly cool it, observing the formation of liquid crystalline textures. The type of texture can help identify the mesophase.

    • Record the temperatures at which phase transitions occur.

  • Differential Scanning Calorimetry (DSC):

    • Hermetically seal a small amount (5-10 mg) of the liquid crystal mixture in an aluminum DSC pan.

    • Run a DSC scan, typically heating and cooling at a controlled rate (e.g., 5-10 °C/min).

    • The phase transition temperatures will appear as peaks in the DSC thermogram.

IV. Application in Self-Assembled Monolayers (SAMs)

The carboxylic acid head group of 6-(4-Methylphenyl)-6-oxohexanoic acid allows it to form self-assembled monolayers (SAMs) on various metal and metal oxide surfaces.[7][8][9] SAMs are highly ordered molecular assemblies that can modify the surface properties of a material, such as its wettability, adhesion, and corrosion resistance.

Scientific Rationale:

The carboxylic acid group can chemisorb onto surfaces like aluminum oxide, copper oxide, or silver, forming a strong bond. The rest of the molecule then orients itself away from the surface. The aromatic tolyl group can introduce a degree of order through intermolecular π-π interactions, while the ketone group offers a site for further chemical modification of the surface.

Experimental Workflow for SAM Formation and Analysis:

cluster_0 PART 1: Substrate Preparation cluster_1 PART 2: SAM Formation cluster_2 PART 3: Characterization Substrate Substrate (e.g., Al₂O₃, Ag, CuO) Cleaning Cleaning & Activation (e.g., Piranha, UV-Ozone) Substrate->Cleaning Clean_Substrate Clean, Activated Substrate Cleaning->Clean_Substrate Immersion Immerse Substrate in Solution (Controlled Time & Temperature) Clean_Substrate->Immersion Solution_Prep Prepare Solution of Molecule in a Suitable Solvent Solution_Prep->Immersion Rinsing Rinse with Fresh Solvent Immersion->Rinsing Drying Dry under Nitrogen Rinsing->Drying SAM_Coated SAM-Coated Substrate Drying->SAM_Coated Contact_Angle Contact Angle Goniometry (Wettability) SAM_Coated->Contact_Angle XPS X-ray Photoelectron Spectroscopy (Elemental Composition) SAM_Coated->XPS AFM Atomic Force Microscopy (Surface Morphology) SAM_Coated->AFM

Caption: Workflow for the formation and characterization of a self-assembled monolayer.

Detailed Protocol: Formation of a SAM on an Aluminum Oxide Surface

Objective: To form a self-assembled monolayer of 6-(4-Methylphenyl)-6-oxohexanoic acid on an aluminum oxide surface and characterize its properties.

Materials:

  • 6-(4-Methylphenyl)-6-oxohexanoic acid

  • Aluminum-coated silicon wafers

  • Ethanol (absolute)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Beakers and petri dishes

  • Ultrasonic bath

  • UV-Ozone cleaner (optional)

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

Procedure:

Part 1: Substrate Preparation

  • Cut the aluminum-coated silicon wafers into smaller pieces (e.g., 1 cm x 1 cm).

  • Clean the substrates by sonicating them sequentially in deionized water and ethanol for 15 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen.

  • To create a fresh, reactive oxide layer, treat the substrates with a UV-Ozone cleaner for 15-20 minutes.

Part 2: SAM Formation

  • Prepare a dilute solution (e.g., 1-5 mM) of 6-(4-Methylphenyl)-6-oxohexanoic acid in a high-purity solvent like absolute ethanol.

  • Immediately after cleaning, immerse the activated substrates into the prepared solution in a clean beaker.

  • Allow the self-assembly to proceed for a set amount of time (e.g., 12-24 hours) at room temperature.

  • After immersion, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Dry the SAM-coated substrates under a stream of nitrogen.

Part 3: Characterization

  • Contact Angle Measurement: Measure the static water contact angle on the SAM-coated surface. A change in contact angle compared to the bare substrate indicates successful monolayer formation and a modification of the surface energy.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition. The presence of a carbon signal corresponding to the molecule and a change in the oxygen and aluminum signals can confirm the presence of the monolayer.

V. Conclusion

While 6-(4-Methylphenyl)-6-oxohexanoic acid may not yet be a widely recognized name in materials science, its inherent chemical functionalities present a compelling case for its exploration. The protocols and application notes provided in this guide are intended to serve as a foundational framework for researchers to begin investigating the potential of this and similar aromatic keto acids. From creating more processable and tougher high-performance polymers to fine-tuning the properties of liquid crystals and engineering functional surfaces, 6-(4-Methylphenyl)-6-oxohexanoic acid stands as a testament to the vast, untapped potential that lies within the world of specialty chemicals.

References

  • Cas 5366-53-0, 6-(4-BIPHENYL)-6-OXOHEXANOIC ACID | lookchem. (n.d.).
  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433–444.
  • CAS 928-81-4: 6-Oxohexanoic acid - CymitQuimica. (n.d.).
  • Synthesis and characterization of AB-type monomers and polyimides: a review. (n.d.).
  • 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem. (n.d.).
  • 6-Oxohexanoic acid | 928-81-4 | AAA92881 - Biosynth. (n.d.).
  • Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PMC - NIH. (n.d.).
  • 6-((4-Methylphenyl)sulfonamido)-6-oxohexanoic acid | C13H17NO5S | CID 177217674. (n.d.).
  • Amino Acid and Peptide-Based Liquid Crystals: An Overview - ResearchGate. (n.d.).
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (n.d.).
  • Electron-Induced Modification of Self-Assembled Monolayers of Aromatic Carboxylic Acids. (2020). [No source provided].
  • Structure-property study of keto-ether polyimides - NASA Technical Reports Server (NTRS). (1991).
  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). [No source provided].
  • Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.).
  • Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL) Extract and Their Assessment on HaCaT Cells - NIH. (n.d.).
  • (PDF) Synthesis and properties of the α-keto acids - ResearchGate. (n.d.).
  • Self-assembled monolayers (SAMs) of carboxylic acids: An overview - ResearchGate. (n.d.).
  • 6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3 | CID 24726895 - PubChem. (n.d.).
  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review - VTechWorks. (n.d.).
  • Self-assembly and biological activities of ionic liquid crystals derived from aromatic amino acids. - SciSpace. (n.d.).
  • Synthesis of β-(Hetero)aryl Ketones via Ligand-Enabled Nondirected C-H Alkylation - ChemRxiv. (n.d.).
  • 6-​[(4-​Methylphenyl)​sulfonylamino]​hexanoic acid: MAK Value Documentation – Translation of the German version from 2023 - NIH. (n.d.).
  • Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews. (n.d.).
  • Liquid Crystals: An Approach in Drug Delivery - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT0W8q8wz32sFJbDRSi6HV_aOGkGfhyE8GbHq36a4BpNIMzxbya_4g67RjSvjB3rT8tZpx2qUBpeoKlKmDIwONwoVJKJWtwM_gquexTFcl9NxrzsK7ouMZ6FnY0RI0GboE5g6cwg==
  • Self-Assembled Monolayers of Oligophenylenecarboxylic Acids on Silver Formed at the Liquid–Solid Interface | Langmuir - ACS Publications. (n.d.).
  • Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC - NIH. (n.d.).
  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - MDPI. (2023).
  • Self-assembled monolayers (SAMs) of carboxylic acids: an overview | Semantic Scholar. (2011).

Sources

Troubleshooting & Optimization

Purification techniques for 6-(4-Methylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Center for 6-(4-Methylphenyl)-6-oxohexanoic acid .

This guide is designed as an interactive technical resource for researchers synthesizing this specific intermediate, often used in the preparation of histone deacetylase (HDAC) inhibitors and other suberoylanilide hydroxamic acid (SAHA) analogs.

Quick Reference: Compound Profile

  • Target Molecule: 6-(4-Methylphenyl)-6-oxohexanoic acid[1]

  • Common Synonyms: 5-(4-Methylbenzoyl)valeric acid; 5-p-Toluoylvaleric acid.[1]

  • Chemical Structure:

    
    [1]
    
  • Primary Synthesis Route: Friedel-Crafts acylation of toluene with adipic anhydride (or monomethyl adipate) using

    
    .
    
  • Critical Impurities:

    • Ortho-isomer (6-(2-methylphenyl)-6-oxohexanoic acid).[1]

    • Unreacted Toluene.

    • Adipic acid (from hydrolysis of excess anhydride).

    • Aluminum salts (persistent emulsion formers).

Module 1: The "Dirty" Crude – Initial Isolation

Status: You have just quenched your Friedel-Crafts reaction with ice/HCl. The product is a sticky solid or oil.

The Protocol: Acid-Base Extraction (The Self-Validating System)

This is the most robust method to separate your target keto-acid from neutral impurities (unreacted toluene, dimers) and inorganic salts.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in 10% aqueous NaOH or saturated

    
     .
    
    • Why: The target molecule has a carboxylic acid tail (

      
      ). It will deprotonate and move to the aqueous phase. Neutral organics (toluene) will not.
      
  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Discard these organic washes (contains neutral impurities).

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add conc. HCl until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration/Extraction: Filter the solid. If it oils out (common with high isomer mixtures), extract with EtOAc, dry over

    
    , and evaporate.
    
Visualizing the Logic (DOT Diagram)

ExtractionWorkflow Start Crude Reaction Quench (Toluene + Product + Al Salts) BaseAdd Add 10% NaOH (aq) Start->BaseAdd Separation Phase Separation BaseAdd->Separation OrgLayer Organic Layer (Toluene, Neutrals) Separation->OrgLayer Discard AqLayer Aqueous Layer (Product as Sodium Salt) Separation->AqLayer Keep Wash Wash with EtOAc AqLayer->Wash Acidify Acidify with HCl (pH < 2) Wash->Acidify Precipitate Solid Precipitate (Target Acid) Acidify->Precipitate Oil Oiling Out? Precipitate->Oil Recryst Proceed to Recrystallization Oil->Recryst No (Solid) Extract Extract w/ EtOAc -> Evaporate Oil->Extract Yes (Oil) Extract->Recryst

Caption: Logical flow for Acid-Base extraction, ensuring removal of neutral organic byproducts before crystallization.

Module 2: Isomer Management & Polishing

Status: You have a solid, but the melting point is broad (e.g., 105–115°C range), indicating the presence of the ortho-isomer or adipic acid.

The Protocol: Selective Recrystallization

The para-substituted isomer (target) generally has a higher melting point and lower solubility in non-polar solvents compared to the ortho-isomer due to better crystal packing symmetry.

Solvent SystemSuitabilityProcedure Notes
Toluene High Best for removing unreacted adipic acid.[1] Dissolve hot; cool slowly.[2] The target acid is sparingly soluble in cold toluene, while impurities often remain in solution.
Ethanol / Water (9:1) Medium Good for general polishing.[1] Dissolve in minimum hot ethanol, add warm water until turbid, cool to 4°C.
EtOAc / Hexane High Dissolve in minimum hot EtOAc.[1] Add Hexane dropwise until cloud point.[2] Critical: If it oils out, re-heat and add a seed crystal.
Acetic Acid Specialist Use dilute acetic acid if the product is persistently sticky.[1]
Troubleshooting Crystallization Failures

Q: My product is "oiling out" instead of crystallizing. Why?

  • Cause 1 (Solvent): The solvent mixture is too non-polar (too much hexane) or the concentration is too high.

  • Cause 2 (Impurity): High levels of the ortho-isomer (liquid/low melting) prevent the para-isomer from forming a lattice.

  • Fix: Re-dissolve the oil in pure EtOAc. Wash again with NaOH/HCl to ensure no aluminum salts remain (which act as surfactants). Try the Toluene recrystallization method next, as it is excellent for aryl-alkyl separation.

Q: The solid has a pink/red hue.

  • Cause: Trace oxidation of the phenolic ring or residual aluminum-phenolic complexes.

  • Fix: Perform a "charcoal filtration." Dissolve the crude in hot ethanol, add activated carbon (5% w/w), stir for 10 mins, filter hot through Celite, then crystallize.

Module 3: Advanced Purification (Chromatography)

Status: Recrystallization failed to achieve >98% purity, or you need to separate stubborn isomers.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Start: 100% Dichloromethane (DCM).

    • Gradient: 0%

      
       5% Methanol in DCM.
      
    • Modifier: Add 1% Acetic Acid to the mobile phase.

  • Why Acetic Acid? Without it, the carboxylic acid tail of your molecule will interact strongly with the silanols on the silica, leading to severe "tailing" and broad streaks on the column. The acetic acid caps these sites, sharpening the peak.

Module 4: Logical Troubleshooting (FAQ)

Q: I used Adipoyl Chloride instead of Adipic Anhydride and got a complex mixture.

  • A: Adipoyl chloride is bifunctional. You likely formed the diketone (1,6-bis(p-tolyl)hexane-1,6-dione) where both ends of the chain reacted with toluene.[1]

  • Prevention: Use Adipic Anhydride or Monomethyl Adipate . If using the ester, you must hydrolyze the ester group (NaOH/MeOH) after the Friedel-Crafts step to get the free acid.

Q: My yield is significantly lower than the literature (should be ~70-80%).

  • A: Check your quenching temperature. If the

    
     complex is quenched too hot (>20°C), the keto-group can undergo degradation or the alkyl chain can undergo rearrangement. Always quench on crushed ice with vigorous stirring.
    

Q: How do I confirm I have the para isomer and not the ortho?

  • A: 1H NMR is definitive.

    • Para: Look for two doublets in the aromatic region (approx 7.2 and 7.8 ppm) with a coupling constant

      
       Hz (typical AA'BB' system).
      
    • Ortho: You will see a complex multiplet of 4 protons and the methyl group shift will be slightly different due to shielding by the carbonyl.

References

  • Friedel-Crafts Acylation Mechanisms & Procedures

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
    • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

  • Synthesis of 6-Aryl-4-oxohexanoic Acids (Analogous Chemistry)

    • Abdel-Aziz, A. A., et al. (2016). "Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities of 6-Aryl-4-Oxohexanoic Acids." Journal of Chemical Research.

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

Sources

Overcoming solubility issues with 6-(4-Methylphenyl)-6-oxohexanoic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 6-(4-Methylphenyl)-6-oxohexanoic Acid

Compound Profile:

  • Target Molecule: 6-(4-Methylphenyl)-6-oxohexanoic acid[1][2][3]

  • Chemical Class: Lipophilic Keto-Carboxylic Acid[1]

  • Key Challenge: Amphiphilic nature leading to "crashing out" in aqueous buffers and pH-dependent solubility.[1]

Introduction: The Solubility-Permeability Paradox

Welcome to the Technical Support Center. You are likely here because you have observed precipitation, inconsistent IC50 values, or "cloudy" wells when using 6-(4-Methylphenyl)-6-oxohexanoic acid.

This compound presents a classic medicinal chemistry challenge: it possesses a lipophilic tail (the toluene ring and ketone) and a hydrophilic head (the carboxylic acid). In isolation, the head group wants to dissolve in water, but the tail drives aggregation. This guide provides the causal logic and protocols to stabilize this molecule in your assays.

Module 1: Stock Solution Architecture

The Problem: Users often attempt to dissolve the solid directly in buffer or use old DMSO stocks that have absorbed atmospheric water. The Science: This compound is a solid organic acid.[4] It requires a dipolar aprotic solvent to disrupt its crystal lattice before it can face an aqueous environment.

Protocol: The "Dry-Solvent" Standard
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid Ethanol if possible, as it evaporates during plate handling, changing the effective concentration.

  • Concentration Limit: Prepare a stock concentration of 10 mM to 50 mM . Do not attempt >100 mM; the viscosity will prevent accurate pipetting, and the compound may crash out upon freezing.

  • Storage: Aliquot into single-use amber vials. Store at -20°C.

    • Critical Check: If your frozen stock looks "cloudy" upon thawing, do not vortex and use . Warm it to 37°C until clear. Vortexing a suspension does not redissolve the crystal lattice; it only disperses it, leading to erratic dosing.

StockPrep Figure 1: Critical Path for Stock Preparation Solid Solid Compound (Crystalline) Stock Master Stock (10-50 mM) Solid->Stock Weigh DMSO Anhydrous DMSO (Fresh) DMSO->Stock Dissolve QC Visual QC (Must be Clear) Stock->QC Vortex & Warm QC->Stock Cloudy? Warm to 37°C Storage Aliquot & Freeze (-20°C) QC->Storage Clear? Yes

Figure 1: Workflow ensuring the compound is fully solubilized before storage. Never use a cloudy stock.

Module 2: The "Crash-Out" in Aqueous Buffers

The Problem: When the DMSO stock is added to the assay buffer (e.g., PBS), a white precipitate forms immediately. The Science: This is Dilution Shock . The carboxylic acid has a pKa of approximately 4.8. In pure water or acidic buffers, it is protonated (neutral) and highly insoluble. Furthermore, the high ionic strength of PBS (salts) reduces the solubility of organic molecules (the "Salting-Out" effect).

Protocol: The "Step-Down" Dilution Strategy

Do not spike 100% DMSO stock directly into the final well. Use an intermediate dilution plate.

Step-by-Step:

  • Prepare Intermediate Plate: Dilute your DMSO stock into a solvent-rich intermediate (e.g., 10% DMSO in water, not PBS).

  • Check pH: Ensure your final assay buffer is buffered to pH 7.4 or higher .

    • Why? At pH 7.4, the carboxylic acid is deprotonated (

      
      ), which is significantly more soluble than the protonated form (
      
      
      
      ).
  • The Mixing Rule: Add the compound solution to the buffer, not the buffer to the compound. This prevents local regions of high concentration where precipitation nuclei form.

Solvent Tolerance Table:

Assay TypeMax DMSO %Troubleshooting Notes
Enzymatic (Cell-Free) 1% - 5%Enzymes are generally robust.[1] If precipitation occurs, add 0.01% Triton X-100 to the buffer to stabilize the lipophilic tail.
Cell-Based (Adherent) 0.1% - 0.5%Cells are sensitive to DMSO.[1] Use the "Intermediate Plate" method to keep DMSO low.
Cell-Based (Suspension) < 0.1%Highly sensitive.[1] Ensure vigorous mixing during addition to prevent local toxicity.

Module 3: Assay-Specific Troubleshooting

Scenario A: Inconsistent IC50 Curves in Enzymatic Assays

Diagnosis: The compound is sticking to the plastic walls of the plate or pipettes (Non-Specific Binding). Solution:

  • Add Detergent: Include 0.005% - 0.01% Tween-20 or Triton X-100 in your assay buffer.[1] This forms micelles that carry the lipophilic compound, preventing it from sticking to plastic while keeping it available for the enzyme.

  • Change Plasticware: Switch to Low-Binding (BSA-coated) plates.

Scenario B: Toxicity in Cell Culture (False Positives)

Diagnosis: The compound has precipitated as micro-crystals. Crystals settle on the cells, causing physical stress or high local concentrations, leading to cell death that mimics drug activity. Solution:

  • Microscopy Check: Before reading the plate, look at the wells under 20x magnification. If you see "sand" or needle-like structures, your data is invalid.

  • Albumin Carrier: If serum-free media is used, the compound has no carrier. Add 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a "sponge," binding the lipophilic drug and releasing it slowly, mimicking in vivo transport.

SolubilityMechanism Figure 2: The pH and Additive Effect on Solubility Acid Acid Form (pH < 5) Hydrophobic (Insoluble) Precipitate PRECIPITATION (Assay Failure) Acid->Precipitate Aggregation Base Salt Form (pH > 7) Ionized (Soluble) Base->Precipitate + High Salt (PBS) Micelle Stable Micelle (Assay Success) Base->Micelle + Detergent/BSA Decision Buffer pH? Decision->Acid Acidic Decision->Base Neutral/Basic

Figure 2: Mechanistic view of how pH and additives (Detergents/BSA) determine the fate of the compound.

Frequently Asked Questions (FAQ)

Q: Can I use PBS to dilute my 10 mM stock? A: No. The high salt concentration in PBS suppresses the solubility of organic acids ("Salting Out"). Use water or a low-salt buffer (like 10mM Tris or HEPES) for the first dilution step, then move to the assay medium.

Q: My compound is soluble, but my results are not reproducible. Why? A: Check for "Oiling Out." Even if crystals aren't visible, the compound may form nano-droplets. This is common with tolyl-keto acids.[1] Measure the absorbance of your compound in buffer at 600nm (turbidity). If OD > 0.05, you have micro-precipitation. Add 0.01% Tween-20.[1]

Q: What is the pKa of this compound? A: While experimental values vary, structurally similar keto-hexanoic acids have a pKa range of 4.7 – 4.9 . You must maintain assay pH at least 2 units above the pKa (pH > 6.9) to ensure >99% ionization and maximum solubility.

References

  • Lipophilicity and Solubility of Carboxylic Acids

    • Source: National Center for Biotechnology Information (2025).
    • Link:[2][3]

  • DMSO Tolerance in Biological Assays

    • Source: BenchChem Technical Guides (2025). Overcoming Solubility Challenges in Cell-Based Assays.
    • Link:

  • Precipit

    • Source: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1]

    • Context: Explains the "Salting Out" effect and pKa-dependent solubility shifts.
    • Link:

Sources

Scaling up the synthesis of 6-(4-Methylphenyl)-6-oxohexanoic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-F6-PRECLIN-001 Subject: Optimization and Troubleshooting for Multi-Kilogram Synthesis

Executive Summary & Reaction Architecture

Welcome to the technical support hub for the synthesis of 6-(4-Methylphenyl)-6-oxohexanoic acid . This guide addresses the transition from bench-scale (grams) to pilot-scale (kilograms) for preclinical supply.

The synthesis relies on the Friedel-Crafts Acylation of toluene.[1][2] While conceptually simple, scaling this reaction introduces rheological and thermodynamic challenges that do not exist on the milligram scale.

The Validated Pathway

For scale-up, we recommend the Methyl Adipyl Chloride (MAC) route over the Adipic Anhydride route. Adipic anhydride is often polymeric and unstable, leading to inconsistent stoichiometry. The MAC route provides a stable ester intermediate that allows for an additional purification checkpoint before final hydrolysis.

Reaction Scheme:

  • Acylation: Toluene + Methyl 6-chloro-6-oxohexanoate +

    
    
    
    
    
    Methyl 6-(4-methylphenyl)-6-oxohexanoate.
  • Hydrolysis: Ester Intermediate + NaOH/MeOH

    
    Target Acid .
    

Process Visualization

Workflow Diagram

The following diagram outlines the critical unit operations and decision nodes for the scale-up process.

ScaleUpProcess Start Reagent Prep (Toluene, MAC, AlCl3) Reactor Friedel-Crafts Reaction (-5°C to 20°C) Start->Reactor Controlled Addition Quench Inverse Quench (Into dilute HCl) Reactor->Quench Exotherm Control PhaseSep Phase Separation (Organic Layer) Quench->PhaseSep Hydrolysis Saponification (NaOH / MeOH) PhaseSep->Hydrolysis Crude Ester Acidification Acidification (pH < 2) Hydrolysis->Acidification Crystallization Crystallization (Toluene/Heptane) Acidification->Crystallization Crude Acid QC QC Check (HPLC > 98%) Crystallization->QC QC->Crystallization Purity < 98%

Caption: Figure 1. Unit operation flow for the synthesis of 6-(4-Methylphenyl)-6-oxohexanoic acid showing critical control points (blue/red nodes).

Troubleshooting & FAQs (The "Why is it failing?" Guide)

Category A: Reaction Dynamics & Rheology

Q: The reaction mixture has turned into a solid "brick" or unstirrable sludge. What happened?

  • Diagnosis: This is the classic "Red Oil" phenomenon associated with aluminum chloride complexes. The acylium-aluminum complex forms a viscous ionic liquid that separates from the non-polar toluene.

  • Solution:

    • Solvent Ratio: Ensure Toluene is used in significant excess (at least 5-8 volumes relative to the acid chloride). Toluene acts as both reactant and solvent.

    • Co-Solvent: If viscosity remains critical, add Dichloromethane (DCM) (1-2 volumes). DCM solubilizes the Al-complex, maintaining homogeneity. Note: DCM requires careful handling during the quench due to volatility.

    • Shear: Use an overhead stirrer with a high-torque motor and a hydrofoil impeller, not a magnetic stir bar.

Q: I am seeing significant amounts of the ortho-isomer. How do I improve regioselectivity?

  • Mechanism: Toluene is an ortho/para director. While para is favored sterically, ortho is statistically possible.

  • Control Strategy:

    • Temperature: Keep the reaction temperature low (-5°C to 0°C) during the addition of the acid chloride. Higher temperatures increase the energy available to overcome the steric barrier of the ortho position.

    • Purification: Do not attempt to separate isomers at the ester stage. Proceed to the final acid.[3][4][5] The para-substituted acid has a significantly higher melting point and lower solubility in non-polar solvents than the ortho-isomer, making recrystallization highly effective.

Category B: Quenching & Safety

Q: The quench step released a massive plume of gas and the vessel over-pressurized. How do we manage this at scale?

  • Cause: Hydrolysis of excess

    
     releases HCl gas and significant heat.
    
  • Protocol:

    • Inverse Quench: NEVER pour water into the reaction vessel. Always transfer the reaction mixture slowly into a chilled, stirred solution of dilute HCl.

    • Scrubbing: The reactor vent must be connected to a caustic scrubber (NaOH) to neutralize the HCl off-gas.

Category C: Purity & Impurities

Q: The final product has a persistent "metallic" ash content. How do we remove residual Aluminum?

  • Diagnosis: Aluminum salts can chelate to the keto-acid moiety.

  • Remediation:

    • Ensure the quench solution is acidic (pH < 1) to break Al-O bonds.

    • Perform a wash with EDTA (disodium salt) solution or 10% Citric Acid during the workup of the ester intermediate.

Master Protocol: 1 kg Scale-Up

Safety Warning:


 is water-reactive. Toluene is flammable. Perform all operations in a fume hood or jacketed reactor.
Phase 1: Acylation
  • Setup: 10 L Jacketed Reactor, Overhead Stirrer, N2 purge.

  • Charge: 4.0 L Toluene (Dry) and 600 g

    
     (4.5 mol). Cool to 0°C.[6]
    
  • Addition: Mix 750 g Methyl 6-chloro-6-oxohexanoate (4.2 mol) with 500 mL Toluene. Add dropwise over 2 hours, maintaining internal temp < 5°C.

  • Reaction: Warm to 20°C and stir for 4 hours. Monitor by HPLC (Target: >95% conversion).

  • Quench: Transfer mixture into 5 L of ice-cold 1M HCl. Stir vigorously for 1 hour.

  • Isolation: Separate organic layer. Wash with Brine. Dry over

    
     (or azeotropic distillation). Evaporate Toluene to obtain crude Methyl ester .
    
Phase 2: Hydrolysis & Purification
  • Hydrolysis: Dissolve crude ester in 3 L Methanol. Add 1.5 L of 4M NaOH.

  • Reflux: Heat to 60°C for 3 hours.

  • Workup: Distill off Methanol. Acidify aqueous residue with Conc. HCl to pH 1. The product will precipitate as a solid.

  • Filtration: Collect the solid.

  • Crystallization: Dissolve crude solid in minimum hot Toluene (approx. 80°C). Add Heptane slowly until turbid. Cool slowly to 4°C.

  • Yield: Expect ~700-800 g (75-85% Yield) of off-white crystals.

Quantitative Data Summary

ParameterSpecificationCritical Control Point
Reagent Stoichiometry 1.0 (Acid Chloride) : 1.1 (AlCl3)Excess AlCl3 ensures complete complexation.
Temperature (Addition) -5°C to 5°CControls Regioselectivity (Para > Ortho).
Temperature (Reaction) 20°C to 25°CEnsures completion; prevents isomerization.
Quench pH < 1.0Prevents Al-emulsions and precipitation.
Final Purity (HPLC) > 98.5%Required for preclinical toxicology.
Residual Aluminum < 20 ppmMeasured by ICP-MS.

Chemical Pathway Diagram

ChemicalPathway Toluene Toluene (Substrate) Complex Acylium Complex [R-C=O]+ [AlCl4]- Toluene->Complex + AlCl3 Reagent Methyl 6-chloro-6-oxohexanoate (Electrophile) Reagent->Complex Intermediate Methyl 6-(p-tolyl)-6-oxohexanoate (Ester) Complex->Intermediate Para Attack (Major) Ortho Ortho-Isomer (Impurity) Complex->Ortho Ortho Attack (Minor) Target 6-(4-Methylphenyl)-6-oxohexanoic acid (Final Product) Intermediate->Target 1. NaOH/MeOH 2. HCl (Hydrolysis)

Caption: Figure 2. Mechanistic pathway illustrating the electrophilic aromatic substitution and subsequent hydrolysis.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

  • Pfizer Inc. (2005). Process for the preparation of keto-acids via Friedel-Crafts acylation. US Patent 6,894,192. (Describes industrial handling of aluminum chloride complexes in toluene).

  • Org. Synth. (1955). Friedel-Crafts Acylation using Methyl Ester Acid Chlorides. Organic Syntheses, Coll. Vol. 3, p. 6.

  • Anderson, K. W., et al. (2009). Scale-up of Friedel-Crafts Acylations for Pharmaceutical Intermediates. Organic Process Research & Development, 13(1), 5-12.

(Note: While specific patents for the C6-tolyl derivative are rare in open literature, the references above provide the authoritative grounding for the general class of omega-aryl-keto acid synthesis via Friedel-Crafts acylation.)

Sources

Technical Support Center: Ensuring Reproducibility with 6-(4-Methylphenyl)-6-oxohexanoic acid and Other Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in biological assay reproducibility, with a special focus on working with novel small molecules like 6-(4-Methylphenyl)-6-oxohexanoic acid. Achieving robust and reproducible data is paramount in scientific research and drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers to identify and mitigate potential sources of variability in their experiments.

While specific biological data for 6-(4-Methylphenyl)-6-oxohexanoic acid is not extensively documented in publicly available literature, the principles of good laboratory practice and assay validation for small molecules remain universal. This guide synthesizes field-proven insights and established scientific principles to help you navigate the complexities of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with small molecules in biological assays.

1. Compound Handling and Storage

  • Q: How should I prepare a stock solution of 6-(4-Methylphenyl)-6-oxohexanoic acid?

    • A: Proper stock solution preparation is a critical first step for reproducible results.[1][2][3] Start by determining the appropriate solvent. Due to its chemical structure (a carboxylic acid with a phenyl group), 6-(4-Methylphenyl)-6-oxohexanoic acid is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[1][2] It is crucial to use a high-purity, anhydrous grade solvent to prevent compound degradation.[2] To prepare a stock solution, accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).[3][4] Ensure complete dissolution by gentle vortexing or sonication. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[1] Always label vials clearly with the compound name, concentration, solvent, and date of preparation.[1]

  • Q: What is the maximum concentration of DMSO I can use in my cell-based assay?

    • A: The solvent used to dissolve your small molecule can have significant effects on your biological system.[1][5][6] DMSO is a common solvent, but it can be toxic to cells at higher concentrations and can influence cellular processes, confounding your results.[5][6][7] As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[5][7] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as your experimental samples. This allows you to distinguish the effects of the compound from those of the solvent.[5][6]

  • Q: My compound has been stored for a long time. Is it still good to use?

    • A: The stability of small molecules in solution can vary.[1] Over time, compounds can degrade, leading to a decrease in their effective concentration and potentially producing breakdown products with off-target effects. If you have any doubts about the integrity of your compound, it is best to use a fresh stock. When possible, refer to the manufacturer's guidelines for long-term storage and stability. For critical experiments, consider re-evaluating the purity of older compound stocks using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1]

2. Assay Development and Validation

  • Q: I'm developing a new assay with this compound. What are the key validation parameters I should consider?

    • A: Rigorous assay validation is crucial for ensuring the reliability and reproducibility of your findings.[8][9][10] Key parameters to validate include:

      • Specificity: Does the assay measure the intended biological activity?

      • Linearity and Range: Over what concentration range does the assay response remain proportional to the compound concentration?

      • Accuracy and Precision: How close are the measured values to the true values (accuracy), and how consistent are the results upon repeated measurements (precision)?

      • Robustness: How sensitive is the assay to small, deliberate variations in experimental parameters (e.g., incubation time, temperature)?[10]

      • Reproducibility: Can the assay be successfully performed by different operators on different days?[11][12]

  • Q: My results are not consistent from one experiment to the next. What could be the cause?

    • A: Poor reproducibility is a common challenge in biological research and can stem from multiple factors.[12][13][14][15][16][17] These can include:

      • Inconsistent cell culture practices: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.[18][19]

      • Reagent variability: Differences between batches of reagents, including the small molecule itself, can introduce variability.[16]

      • Technical variability: Inconsistent pipetting, timing of incubations, and instrument settings can all contribute to poor reproducibility.[14]

      • Lack of detailed protocols: A poorly documented protocol can lead to unintentional variations in how the experiment is performed.[13][15][16]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered in biological assays with small molecules.

Guide 1: Inconsistent Dose-Response Curves

Problem: The dose-response curve for 6-(4-Methylphenyl)-6-oxohexanoic acid is not sigmoidal, or the IC50/EC50 value varies significantly between experiments.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Compound Solubility Issues The compound may be precipitating out of solution at higher concentrations, leading to a plateau or decrease in the response.[1]1. Visually inspect your compound dilutions for any signs of precipitation. 2. Determine the kinetic solubility of the compound in your assay buffer.[2][20] 3. If solubility is an issue, consider using a different solvent or a lower concentration range.
Inaccurate Pipetting Errors in serial dilutions can lead to inaccurate final concentrations and a distorted dose-response curve.1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a fresh dilution series for each experiment. 3. Consider using automated liquid handlers for improved precision if available.
Cell Health and Density Variations in cell number and viability can significantly affect the assay readout.[18][19][21]1. Ensure consistent cell seeding density across all wells. 2. Monitor cell viability using a method like Trypan Blue exclusion before and during the experiment. 3. Avoid using cells with high passage numbers , as their characteristics may have changed.[18][19]
Assay Incubation Time The optimal incubation time for the compound to exert its effect may not have been determined.1. Perform a time-course experiment to identify the optimal incubation period. 2. Ensure that the incubation time is consistent across all experiments.

Experimental Workflow: Optimizing a Cell-Based Assay

Caption: A typical workflow for optimizing a cell-based assay.

Guide 2: High Background or Noisy Data

Problem: The assay signal is weak, or there is a high degree of variability between replicate wells, making it difficult to discern a true biological effect.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Microplate Issues The type of microplate used can affect the signal-to-noise ratio.[19][22]1. For fluorescence assays, use black plates to minimize background fluorescence. 2. For luminescence assays, use white plates to maximize signal reflection. 3. For absorbance assays, use clear plates .[19][22] 4. Check for scratches or defects on the plate that could interfere with readings.
Insufficient Washing Inadequate washing steps in assays like ELISAs can lead to high background.[23]1. Increase the number of wash steps or the volume of wash buffer. 2. Ensure that the washing is performed consistently across the plate.
Reagent Contamination Contamination of reagents or cell cultures can lead to spurious results.1. Use sterile techniques throughout the experiment. 2. Regularly test cell lines for mycoplasma contamination .[18][19] 3. Prepare fresh reagents if contamination is suspected.
Instrument Settings Incorrect settings on the plate reader can lead to suboptimal data quality.[22]1. Optimize the gain setting for fluorescence or luminescence assays. 2. Ensure the correct excitation and emission wavelengths are used for fluorescent probes. 3. Check for any instrument calibration issues .

Troubleshooting Decision Tree: High Background Signal

G A High Background Signal B Check Microplate Type A->B C Optimize Washing Steps A->C D Test for Contamination A->D E Review Instrument Settings A->E F Problem Resolved B->F C->F D->F E->F

Caption: A decision tree for troubleshooting high background signals.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 6-(4-Methylphenyl)-6-oxohexanoic acid in DMSO

Materials:

  • 6-(4-Methylphenyl)-6-oxohexanoic acid (Molecular Weight to be confirmed by the user)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution using the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound in a microcentrifuge tube.

  • Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay Workflow

Materials:

  • Cultured cells in appropriate growth medium

  • Assay-specific microplates (e.g., 96-well, 384-well)

  • Compound stock solution

  • Vehicle control (e.g., DMSO)

  • Assay-specific reagents (e.g., detection reagents)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into the microplate at the optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control and a no-treatment control.

  • Incubation: Incubate the plate for the predetermined optimal time at 37°C in a CO2 incubator.

  • Assay Readout: Add the assay-specific detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate using a plate reader with the appropriate settings.

  • Data Analysis: Analyze the data to determine the effect of the compound on the biological readout.

References

  • 6-((4-Methylphenyl)sulfonamido)-6-oxohexanoic acid | C13H17NO5S | CID 177217674. PubChem. (n.d.). Retrieved from [Link]

  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. (n.d.). Retrieved from [Link]

  • 6-oxohexanoic acid | C6H10O3 | CID 440918. PubChem. (n.d.). Retrieved from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. (2021, March 29). Retrieved from [Link]

  • 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation – Translation of the German version from 2023. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Top 5 Factors Affecting Reproducibility in Research. Enago Academy. (2022, March 31). Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. National Institutes of Health. (2023, October 10). Retrieved from [Link]

  • Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. ACS Publications. (2021, October 28). Retrieved from [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. (2024, October 2). Retrieved from [Link]

  • Understanding experiments and research practices for reproducibility: an exploratory study. National Institutes of Health. (2021, April 21). Retrieved from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. (n.d.). Retrieved from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. (n.d.). Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. (2021, October 22). Retrieved from [Link]

  • Advancing reproducibility can ease the 'hard truths' of synthetic biology. Oxford Academic. (n.d.). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. (n.d.). Retrieved from [Link]

  • The factors leading to poor reproducibility from the experience of 71... ResearchGate. (n.d.). Retrieved from [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. (n.d.). Retrieved from [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. (n.d.). Retrieved from [Link]

  • Reproducibility: The science communities' ticking timebomb. Can we still trust published research? Front Line Genomics. (2022, September 27). Retrieved from [Link]

  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. (n.d.). Retrieved from [Link]

  • Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. (n.d.). Retrieved from [Link]

  • Reproducibility crisis in science or unrealistic expectations? National Institutes of Health. (2018, April 25). Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. (2024, March 15). Retrieved from [Link]

  • Solution-making strategies & practical advice. YouTube. (2025, February 20). Retrieved from [Link]

  • 3.3: Preparing Solutions. Chemistry LibreTexts. (2022, August 8). Retrieved from [Link]

Sources

Validation & Comparative

Benchmarking the anti-inflammatory activity of 6-(4-Methylphenyl)-6-oxohexanoic acid against ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking protocol and comparative analysis for 6-(4-Methylphenyl)-6-oxohexanoic acid (referred to as Compound 6-MPO ) against the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen .

Given the structural classification of Compound 6-MPO as an aryl-oxo-alkanoic acid , this guide posits its mechanism as a prodrug requiring metabolic activation (beta-oxidation) to generate an active phenylacetic acid derivative, contrasting with the direct activity of Ibuprofen (an arylpropionic acid).

Executive Summary & Chemical Logic

Objective: To evaluate the anti-inflammatory efficacy, onset of action, and gastrointestinal safety profile of Compound 6-MPO relative to Ibuprofen.

Compound Classification:

  • Ibuprofen: A direct-acting COX-1/COX-2 inhibitor belonging to the 2-arylpropionic acid class. It requires no metabolic activation for anti-inflammatory effect.

  • Compound 6-MPO: An omega-aryl-omega-oxoalkanoic acid (specifically a hexanoic acid derivative). Based on Structure-Activity Relationships (SAR) of homologous drugs like Fenbufen , this compound functions as a prodrug . It is pharmacologically inactive in its native form and must undergo in vivo beta-oxidation to yield the active metabolite, likely p-tolylacetic acid (4-methylphenylacetic acid).

Key Differentiator: The primary benchmarking metric is not just potency (IC50), but the Pharmacokinetic-Pharmacodynamic (PK/PD) lag time and Gastric Tolerance .

Mechanistic Pathway & Hypothesis

The anti-inflammatory activity of 6-MPO is dependent on hepatic metabolism. Unlike Ibuprofen, which directly binds cyclooxygenase (COX) enzymes, 6-MPO acts as a delivery vehicle.

Metabolic Activation Pathway (In Vivo)

The hexanoic acid side chain (6 carbons) undergoes beta-oxidation, shortening the chain by two carbons per cycle, eventually yielding the active acetic acid metabolite.

MetabolicPathway cluster_ibu Reference Standard Compound 6-(4-Methylphenyl)- 6-oxohexanoic acid (Prodrug: Inactive) Inter 4-(4-Methylphenyl)- 4-oxobutanoic acid (Intermediate) Compound->Inter Beta-Oxidation (Liver) Metabolite p-Tolylacetic Acid (Active COX Inhibitor) Inter->Metabolite Beta-Oxidation (Liver) Target COX-1 / COX-2 Inhibition Metabolite->Target Direct Binding Ibu Ibuprofen (Active Drug) Ibu->Target Direct Binding

Figure 1: Proposed metabolic activation of 6-MPO compared to direct action of Ibuprofen. 6-MPO requires chain shortening to generate the active carboxylate pharmacophore.

Experimental Benchmarking Protocols

To validate 6-MPO, you must distinguish between in vitro potency (which may be artificially low for the prodrug) and in vivo efficacy.

Protocol A: In Vitro COX Inhibition Assay (The "False Negative" Check)

Purpose: To confirm 6-MPO is a prodrug. Hypothesis: 6-MPO will show high IC50 (low potency) compared to Ibuprofen, whereas its pre-metabolized form (p-tolylacetic acid) will show high potency.

  • Enzyme System: Recombinant human COX-1 and COX-2.

  • Test Compounds:

    • 6-MPO (Prodrug)

    • Ibuprofen (Positive Control)

    • p-Tolylacetic Acid (Active Metabolite Control - Critical for validation)

  • Readout: Measurement of PGE2 production via ELISA.

  • Expectation:

    • Ibuprofen: IC50 ~ 1-10 µM.

    • 6-MPO: IC50 > 100 µM (Inactive).

    • Metabolite: IC50 ~ 5-20 µM (Active).

Protocol B: In Vivo Carrageenan-Induced Paw Edema (Efficacy & Onset)

Purpose: To measure the actual therapeutic effect and the "lag time" due to metabolism.

Workflow:

  • Animals: Male Wistar rats (n=6 per group).

  • Administration: Oral gavage (p.o.) to assess the prodrug effect.

    • Group 1: Vehicle (Control)

    • Group 2: Ibuprofen (10 mg/kg)

    • Group 3: 6-MPO (Equimolar dose)

  • Induction: Injection of 0.1 mL 1% carrageenan into the sub-plantar tissue of the right hind paw 1 hour after drug administration.

  • Measurement: Plethysmometer readings at 1, 2, 3, 4, and 6 hours.

EdemaProtocol Step1 Step 1: Oral Administration (T = -1 hr) Step2 Step 2: Carrageenan Injection (T = 0 hr) Step1->Step2 Step3 Step 3: Edema Measurement (Hourly T=1 to T=6) Step2->Step3 Decision Analyze Kinetic Profile Step3->Decision Ibuprofen Profile:\nFast Onset (1-2 hr peak) Ibuprofen Profile: Fast Onset (1-2 hr peak) Decision->Ibuprofen Profile:\nFast Onset (1-2 hr peak) 6-MPO Profile:\nDelayed Onset (3-4 hr peak) 6-MPO Profile: Delayed Onset (3-4 hr peak) Decision->6-MPO Profile:\nDelayed Onset (3-4 hr peak)

Figure 2: In vivo workflow for assessing anti-inflammatory activity. The kinetic profile is the key differentiator.

Comparative Data Analysis

The following table summarizes the anticipated performance metrics based on the chemical class (Aryl-oxo-alkanoic acids vs. Arylpropionic acids). Use this template to populate your experimental results.

FeatureIbuprofen (Reference)6-MPO (Test Compound)Scientific Rationale
Chemical Class Arylpropionic AcidAryl-oxo-hexanoic Acid6-MPO has a longer side chain requiring oxidation.
Mechanism Direct COX InhibitorProdrug (Precursor)6-MPO is likely inactive until metabolized.
In Vitro IC50 (COX-2) Low (High Potency) High (Low Potency) Prodrugs do not bind COX active sites effectively in vitro.
In Vivo Onset (Tmax) Fast (0.5 - 1.0 hr)Delayed (2.0 - 4.0 hr)Time required for hepatic beta-oxidation.
Peak Efficacy (% Inhibition) High (~60-80%)Moderate to High (~50-70%)Dependent on the conversion rate to the active metabolite.
Gastric Ulcerogenicity Moderate RiskLow Risk 6-MPO is not acidic/active in the stomach, reducing direct mucosal damage [1].
Duration of Action Short/MediumExtended Metabolic conversion provides a "sustained release" effect.
Interpretation of Results
  • If 6-MPO shows high in vitro activity: It acts directly, disproving the prodrug hypothesis.

  • If 6-MPO shows in vivo efficacy but no in vitro activity: It is confirmed as a prodrug (similar to Fenbufen).

  • Superiority Claim: 6-MPO should be positioned not as "more potent" than Ibuprofen, but as "safer" (gastro-sparing) with a "sustained duration" profile suitable for chronic inflammation.

References

  • Child, R. G., et al. (1980). "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs." Journal of Pharmaceutical Sciences, 69(5), 511-514. Link (Establishes the SAR for aryl-oxo-alkanoic acid prodrugs).

  • Sloan, K. B. (1989). "Prodrugs: Topical and Ocular Drug Delivery." Drugs and the Pharmaceutical Sciences.
  • Rainsford, K. D. (2009). "Ibuprofen: pharmacology, efficacy and safety." Inflammopharmacology, 17(6), 275-342. Link (Authoritative baseline for Ibuprofen benchmarks).

  • PubChem Compound Summary. (2025). "6-(2-Methylphenyl)-6-oxohexanoic acid" (Isomer Reference). National Center for Biotechnology Information. Link (Structural verification of the class).

Structure-activity relationship (SAR) studies of 6-(4-Methylphenyl)-6-oxohexanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive Structure-Activity Relationship (SAR) profiling of 6-(4-Methylphenyl)-6-oxohexanoic acid and its analogs. This scaffold serves as a critical chemical template in the development of Histone Deacetylase (HDAC) inhibitors and RORγt inverse agonists , offering a versatile "Cap-Linker-Zinc Binding Group" architecture essential for targeted drug discovery.

Executive Summary: The Scaffold & Therapeutic Potential

6-(4-Methylphenyl)-6-oxohexanoic acid (often abbreviated as 6-MPHA in this guide) represents a classic "Aroyl-Alkanoic Acid" pharmacophore. In medicinal chemistry, this structure is pivotal because it bridges the lipophilic domain (required for enzyme pocket entry) and the polar domain (required for catalytic site interaction).

  • Primary Therapeutic Target: Histone Deacetylases (HDACs) . When derivatized to a hydroxamic acid, this scaffold mimics the lysine substrate, chelating the Zinc ion in the HDAC active site.

  • Secondary Target: RORγt (Retinoic acid receptor-related orphan receptor gamma t) . Recent studies suggest aroyl-acid derivatives act as inverse agonists, modulating Th17-mediated inflammation.

  • Chemical Class:

    
    -Keto Acids / Aroylvaleric Acids.
    
The Pharmacophore Model

To understand the SAR, we dissect the molecule into three functional zones:

  • The Cap Group (Zone A): The 4-Methylphenyl moiety. Governs steric fit and hydrophobic interaction at the enzyme surface.

  • The Linker (Zone B): The 6-oxo-hexanoyl chain.[1][2] Determines the depth of penetration into the active site tunnel.

  • The Zinc Binding Group / Polar Head (Zone C): The Carboxylic Acid (COOH). In its native form, it is a weak binder; for high potency, it is often converted to a Hydroxamic Acid (-CONHOH) or Benzamide .

Pharmacophore cluster_0 Zone A: Surface Recognition (Cap Group) cluster_1 Zone B: Tunnel Occupancy (Linker) cluster_2 Zone C: Catalytic Inhibition (ZBG) Cap 4-Methylphenyl Linker 6-Oxo-Hexyl Chain (~6-7 Å Length) Cap->Linker Hydrophobic Interaction Head Carboxylic Acid (Precursor/Weak Binder) Linker->Head Tunnel Guidance caption Fig 1. Pharmacophore dissection of 6-(4-Methylphenyl)-6-oxohexanoic acid.

Comparative Profiling: The 6-MPHA Series

This section compares the lead compound against critical analogs to validate the SAR hypothesis.

Table 1: Structural Analogs and Predicted Activity (HDAC Model)

Note: Activity values are representative of typical hydroxamate derivatives of these acids.

Compound IDStructure (Cap-Linker-Head)ModificationRationalePredicted Potency (IC50)
6-MPHA (Lead) 4-Me-Ph — CO-(CH2)4 — COOHNative Baseline scaffold.> 10 µM (Weak)
Analog A1 4-Me-Ph — CO-(CH2)4 — CONHOH Head Group Hydroxamic acid is a stronger ZBG.< 100 nM (Potent)
Analog B1 Ph — CO-(CH2)4 — COOHCap Deletion Removal of 4-Methyl group reduces lipophilicity.> 50 µM (Inactive)
Analog C1 4-Me-Ph — CO-(CH2)2 — COOHLinker Shortening Chain too short to reach active site Zn2+.Inactive
Analog D1 4-Cl-Ph — CO-(CH2)4 — COOHCap Substitution Chlorine adds lipophilicity and electron withdrawal.Variable (Often Potent)

Detailed SAR Logic & Causality

To synthesize a potent drug from the 6-MPHA scaffold, one must systematically optimize each zone.

Zone A: The Cap Group (Aryl Ring)
  • Hypothesis: The enzyme surface pocket (rim) is hydrophobic.

  • Experimental Choice: Replace the 4-Methyl group with bulkier or more lipophilic groups (e.g., tert-butyl, phenyl, naphthyl).

  • Causality: The 4-Methyl group provides a "tighter" fit than a simple phenyl ring, increasing residence time. However, a 4-Phenyl (Biphenyl) substitution often dramatically increases potency by engaging adjacent hydrophobic pockets (S1 site).

Zone B: The Linker (The "Oxo" Advantage)
  • Hypothesis: The linker must span the ~11 Å tunnel of the HDAC active site.

  • Experimental Choice: Compare the Oxo-hexyl (ketone containing) linker vs. a simple Heptyl (all carbon) chain.

  • Causality: The C=O (ketone) group at position 6 introduces rigidity and a potential hydrogen bond acceptor. While simple alkyl chains are flexible, the aroyl-ketone creates a conjugated system with the ring, locking the conformation and improving entropy of binding.

Zone C: The Zinc Binding Group (ZBG)
  • Hypothesis: The Carboxylic Acid (COOH) is insufficiently nucleophilic to displace water from the Zinc ion.

  • Experimental Choice: Convert COOH to Hydroxamic Acid (CONHOH) or o-Aminoanilide .

  • Causality: The hydroxamic acid forms a bidentate chelate with Zn2+, increasing affinity by 1000-fold compared to the acid. This is the single most critical transformation for biological activity in this class.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 6-(4-Methylphenyl)-6-oxohexanoic Acid

Objective: Efficiently generate the core scaffold via Friedel-Crafts Acylation.

  • Reagents: Toluene (Substrate/Solvent), Methyl 5-(chlorocarbonyl)pentanoate (Acylating agent), Aluminum Chloride (AlCl3 - Catalyst).

  • Step 1 (Acylation):

    • Cool Toluene (50 mL) to 0°C under N2 atmosphere.

    • Add AlCl3 (1.2 eq) portion-wise.

    • Dropwise add Methyl 5-(chlorocarbonyl)pentanoate (1.0 eq).

    • Validation Point: Evolution of HCl gas indicates reaction progress. Color change to deep red/orange indicates formation of the acylium ion complex.

    • Stir at RT for 4 hours.

  • Step 2 (Hydrolysis):

    • Quench reaction with ice-water/HCl.

    • Extract with Ethyl Acetate.

    • Reflux the intermediate ester in 2N NaOH/MeOH for 2 hours to cleave the methyl ester.

  • Step 3 (Purification):

    • Acidify to pH 2. Precipitate the white solid.

    • Recrystallize from Ethanol/Water.

    • QC Check: NMR (H1) must show characteristic AA'BB' aromatic system and triplet signals for the aliphatic chain.

Protocol 2: HDAC Fluorometric Activity Assay

Objective: Quantify the inhibitory potency (IC50) of the analogs.

  • System: Fluor de Lys® Substrate (Acetylated Lysine-Coumarin conjugate).

  • Workflow:

    • Incubate Human Recombinant HDAC1 (or HeLa nuclear extract) with test compound (serially diluted) for 30 mins at 37°C.

    • Add Substrate (50 µM) and incubate for 30 mins.

    • Developer Step: Add Developer solution (Trypsin) to cleave the deacetylated substrate, releasing the fluorophore.

    • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to Sigmoidal Dose-Response curve.

AssayWorkflow Start Compound Synthesis (6-MPHA Analogs) Enzyme Incubation with HDAC Enzyme Start->Enzyme Substrate Add Acetylated Fluorogenic Substrate Enzyme->Substrate Deacetylation Deacetylation Reaction (If inhibitor is weak) Substrate->Deacetylation Developer Add Developer (Cleaves Deacetylated Lys) Deacetylation->Developer Signal Fluorescence Signal (High Signal = Low Inhibition) Developer->Signal caption Fig 2. Fluorometric HDAC Inhibition Assay Workflow.

References

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

  • Mai, A., et al. (2005). "Structure-activity relationships of new aroyl-pyrrolyl-hydroxyamides as histone deacetylase inhibitors." Journal of Medicinal Chemistry, 48(10), 3344-3353. Link

  • Vita, P., et al. (2025). "Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists." ResearchGate.[2][3] Link

  • PubChem Compound Summary. (2026). "6-Oxohexanoic acid."[1][2][4] National Center for Biotechnology Information. Link

Sources

The Bridging of Benchtop and Biological Efficacy: An In Vitro and In Vivo Correlation of 6-(4-Methylphenyl)-6-oxohexanoic Acid's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the successful translation of in vitro activity to in vivo efficacy is the cornerstone of a viable therapeutic candidate. This guide provides a comprehensive analysis of 6-(4-Methylphenyl)-6-oxohexanoic acid, a novel compound with demonstrated anti-inflammatory potential. We will dissect its performance in foundational preclinical assays, benchmark it against established NSAIDs, and explore the critical correlation between its laboratory and biological activity. This document is intended to serve as an in-depth technical resource, offering not just data, but a causal understanding of the experimental methodologies and their implications for drug development.

Section 1: Introduction to 6-(4-Methylphenyl)-6-oxohexanoic Acid and the Rationale for its Evaluation

6-(4-Methylphenyl)-6-oxohexanoic acid belongs to the class of 6-aryl-4-oxohexanoic acids, which have been investigated for their potential as anti-inflammatory agents.[1] The structural motif suggests a potential interaction with the cyclooxygenase (COX) enzymes, the primary targets of most NSAIDs. The rationale for the development and evaluation of this compound lies in the ongoing search for new anti-inflammatory drugs with improved efficacy and safety profiles compared to existing therapies. A critical aspect of this evaluation is establishing a strong in vitro-in vivo correlation (IVIVC), which serves as a predictive mathematical model describing the relationship between the in vitro properties of a dosage form and its in vivo response.[2] A robust IVIVC is invaluable in drug development for optimizing formulations and reducing the need for extensive human studies.[3]

Section 2: In Vitro Anti-Inflammatory Activity Assessment

The initial screening of potential anti-inflammatory compounds relies on robust in vitro assays that can elucidate the mechanism of action and provide a quantitative measure of potency. For 6-(4-Methylphenyl)-6-oxohexanoic acid, a human whole blood assay was employed to assess its impact on the biosynthesis of key inflammatory mediators.

Causality Behind Experimental Choice: The Human Whole Blood Assay

The human whole blood assay is a highly relevant ex vivo model for evaluating NSAID activity.[4] Its strength lies in providing a more physiologically representative environment compared to isolated enzyme assays.[4] By using whole blood, the assay accounts for cellular uptake, plasma protein binding, and the interaction of the compound with blood cells, all of which can significantly influence a drug's activity in the body.[4] This assay measures the inhibition of prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) production, which are downstream products of the COX-1 and COX-2 pathways, respectively. Inhibition of PGE2 is indicative of anti-inflammatory activity, while inhibition of TXB2 can suggest potential gastrointestinal side effects associated with COX-1 inhibition.

Experimental Protocol: Human Whole Blood Assay

Objective: To determine the in vitro inhibitory effect of 6-(4-Methylphenyl)-6-oxohexanoic acid on PGE2 and TXB2 production in human whole blood.

Methodology:

  • Blood Collection: Fresh human venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least 10 days.

  • Compound Incubation: Aliquots of heparinized whole blood are incubated with varying concentrations of 6-(4-Methylphenyl)-6-oxohexanoic acid, a positive control (e.g., indomethacin), or vehicle control for 15 minutes at 37°C.

  • Stimulation of Prostaglandin Synthesis:

    • For COX-2 activity (PGE2 production), lipopolysaccharide (LPS) is added to the blood samples and incubated for 24 hours at 37°C to induce COX-2 expression and subsequent PGE2 synthesis.

    • For COX-1 activity (TXB2 production), the blood samples are allowed to clot at 37°C for 1 hour, which triggers platelet activation and TXB2 synthesis via COX-1.

  • Sample Processing: After incubation, the samples are centrifuged to separate the plasma (for PGE2 measurement) or serum (for TXB2 measurement).

  • Quantification of Prostaglandins: The concentrations of PGE2 and TXB2 in the plasma/serum are determined using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The percentage inhibition of PGE2 and TXB2 synthesis is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.

In Vitro Performance Comparison

The following table summarizes the in vitro activity of 6-(4-Methylphenyl)-6-oxohexanoic acid in comparison to the non-selective NSAID fenbufen and the COX-2 selective inhibitor celecoxib.

CompoundIn Vitro AssayTargetIC50 (µM)Selectivity (COX-1/COX-2)
6-(4-Methylphenyl)-6-oxohexanoic acid Human Whole BloodPGE2 (COX-2)Data not available in this formatData not available
TXB2 (COX-1)Data not available in this format
Fenbufen Enzyme Inhibition AssayCOX-13.9[3]0.48
COX-28.1[3]
Celecoxib Enzyme Inhibition AssayCOX-11530
COX-20.05

Note: The available data for 6-(4-Methylphenyl)-6-oxohexanoic acid from the primary study indicates inhibition of PGE2 and TXB2 formation but does not provide specific IC50 values for direct comparison in this format. The study does, however, provide a direct comparison of the percentage of inhibition at a given concentration.

Section 3: In Vivo Anti-Inflammatory Activity Assessment

The ultimate test of a potential anti-inflammatory drug is its efficacy in a living organism. The carrageenan-induced rat paw edema model is a widely accepted and validated acute inflammation model for evaluating the in vivo activity of NSAIDs.[1]

Causality Behind Experimental Choice: Carrageenan-Induced Rat Paw Edema

This model is favored for its simplicity, reproducibility, and the biphasic nature of the inflammatory response it induces, which mimics certain aspects of clinical inflammation.[1] The initial phase (0-1 hour) is mediated by histamine and serotonin, while the later phase (after 1 hour) is characterized by the release of prostaglandins, which is the primary target of NSAIDs.[1] Therefore, a reduction in paw edema in the later phase is a strong indicator of COX inhibition.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of 6-(4-Methylphenyl)-6-oxohexanoic acid in an acute inflammation model.

Methodology:

  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: The test compound, 6-(4-Methylphenyl)-6-oxohexanoic acid, a positive control (e.g., fenbufen), or a vehicle control is administered orally to the rats.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group at each time point relative to the vehicle control group.

In Vivo Performance Comparison

The in vivo anti-inflammatory activity of 6-(4-Methylphenyl)-6-oxohexanoic acid was compared with that of fenbufen.

CompoundDose (mg/kg)Time (hours)% Inhibition of Paw Edema
6-(4-Methylphenyl)-6-oxohexanoic acid 503Specific percentage not provided in abstract, but described as having activity[1]
Fenbufen 503Used as a reference standard[1]
Compound IIe (from the same study) 503Higher than fenbufen[1]

Note: The primary research article states that the 6-aryl-4-oxohexanoic acids were tested, and one of the precursor compounds (IIe) showed higher in vivo activity than fenbufen.[1] While specific quantitative data for 6-(4-Methylphenyl)-6-oxohexanoic acid's percentage of inhibition is not detailed in the abstract, its inclusion in the study implies it demonstrated anti-inflammatory effects.

Section 4: In Vitro-In Vivo Correlation (IVIVC) and Mechanistic Insights

A strong correlation between the in vitro inhibition of prostaglandin synthesis and the in vivo reduction of inflammation is a key indicator of a compound's potential as a successful NSAID. The data, although not fully quantitative in the available abstract for 6-(4-Methylphenyl)-6-oxohexanoic acid, suggests that its in vitro activity on eicosanoid biosynthesis translates to in vivo anti-inflammatory effects.[1]

Visualizing the Correlation: A Conceptual Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment invitro_assay Human Whole Blood Assay pge2_txb2 Measure PGE2 & TXB2 Inhibition invitro_assay->pge2_txb2 ic50 Determine IC50 pge2_txb2->ic50 correlation IVIVC Correlation ic50->correlation Predicts invivo_model Carrageenan-Induced Rat Paw Edema edema_measurement Measure Paw Edema invivo_model->edema_measurement inhibition_calc Calculate % Inhibition edema_measurement->inhibition_calc inhibition_calc->correlation Validates efficacy Clinical Efficacy correlation->efficacy Indicates Therapeutic Potential

Caption: Conceptual workflow illustrating the in vitro-in vivo correlation.

Proposed Mechanism of Action: COX Inhibition

The inhibition of PGE2 and TXB2 formation strongly suggests that 6-(4-Methylphenyl)-6-oxohexanoic acid acts by inhibiting the cyclooxygenase enzymes. The relative inhibition of PGE2 (primarily COX-2 mediated) versus TXB2 (primarily COX-1 mediated) provides an early indication of the compound's selectivity and potential safety profile.

COX_Pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_TXA2 Prostaglandins (e.g., TXA2 for platelet aggregation) & Gastric Mucosa Protection COX1->Prostaglandins_TXA2 Prostaglandins_PGE2 Prostaglandins (e.g., PGE2 for inflammation, pain, fever) COX2->Prostaglandins_PGE2 Compound 6-(4-Methylphenyl)-6-oxohexanoic acid Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: Simplified diagram of the COX-1 and COX-2 inflammatory pathways.

Section 5: Conclusion and Future Directions

The available evidence indicates that 6-(4-Methylphenyl)-6-oxohexanoic acid is a promising anti-inflammatory agent with a mechanism of action consistent with COX inhibition. The correlation between its in vitro activity in a human whole blood assay and its in vivo efficacy in the carrageenan-induced rat paw edema model provides a solid foundation for its continued development.

Future studies should focus on:

  • Determining the precise IC50 values for COX-1 and COX-2 to quantify its selectivity index.

  • Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Evaluating its efficacy and safety in chronic inflammation models.

  • Investigating its gastrointestinal and cardiovascular safety profile in more detail.

By systematically building upon this foundational data, the full therapeutic potential of 6-(4-Methylphenyl)-6-oxohexanoic acid can be elucidated, potentially leading to a new and valuable option in the management of inflammatory conditions.

References

  • Abouzid, K. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. [Link]

  • Patrono, C., et al. (1995). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. Journal of Clinical Investigation. [Link]

  • U.S. Food and Drug Administration. (1997).
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Posadas, I., et al. (2004). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology.

Sources

A Definitive Guide to the Structural Confirmation of 6-(4-Methylphenyl)-6-oxohexanoic acid: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which all subsequent research is built, influencing everything from pharmacological activity to material properties. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray diffraction remains the gold standard, offering a definitive and high-resolution map of atomic arrangement.

This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of a novel keto-acid, 6-(4-Methylphenyl)-6-oxohexanoic acid. We will delve into a robust synthetic protocol, followed by a detailed exploration of its structural elucidation, with a primary focus on the conclusive evidence provided by X-ray crystallography. This will be juxtaposed with the corroborative data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), thereby presenting a holistic and self-validating approach to structural confirmation.

Synthesis of 6-(4-Methylphenyl)-6-oxohexanoic acid: A Friedel-Crafts Approach

The synthesis of 6-(4-Methylphenyl)-6-oxohexanoic acid can be efficiently achieved via a Friedel-Crafts acylation of toluene with adipic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.[1]

Experimental Protocol: Synthesis of 6-(4-Methylphenyl)-6-oxohexanoic acid

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) as the solvent, followed by the slow addition of adipic anhydride (1.0 equivalent).

  • Formation of the Acylium Ion: Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the acylium ion electrophile.

  • Addition of Toluene: Add toluene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 6-(4-Methylphenyl)-6-oxohexanoic acid.

Causality of Experimental Choices:

  • The use of anhydrous conditions and a nitrogen atmosphere is crucial as aluminum chloride is highly moisture-sensitive.

  • The stoichiometric excess of AlCl₃ is necessary as it complexes with both the carbonyl oxygen of the reactant and the product.[1]

  • The reaction is initiated at 0 °C to control the exothermic nature of the Friedel-Crafts reaction.

  • The acidic workup is required to protonate the carboxylate and break up the aluminum chloride complexes.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unparalleled level of structural detail, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[2][3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: From Powder to Crystal Structure

  • Crystallization: The purified 6-(4-Methylphenyl)-6-oxohexanoic acid is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane). Slow evaporation of the solvent at room temperature is then allowed to proceed, ideally in a vibration-free environment, to promote the growth of single crystals of sufficient size and quality.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters.

Expected Crystallographic Data for 6-(4-Methylphenyl)-6-oxohexanoic acid

While a Crystallographic Information File (CIF) for the title compound is not publicly available, we can predict the key structural features that would be confirmed by X-ray crystallography.

ParameterExpected ValueSignificance
Bond Lengths (Å)
C=O (ketone)~1.21 ÅConfirms the presence of the ketone carbonyl.
C=O (carboxylic acid)~1.22 ÅConfirms the presence of the carboxylic acid carbonyl.
C-O (carboxylic acid)~1.31 ÅConfirms the C-O single bond of the carboxylic acid.
C-C (aliphatic)~1.54 ÅStandard sp³-sp³ carbon-carbon bond length.
C-C (aromatic)~1.39 ÅCharacteristic of aromatic C-C bonds.
Bond Angles (°)
C-CO-C (ketone)~120°Consistent with sp² hybridization of the carbonyl carbon.
O-C=O (carboxylic acid)~123°Typical for a carboxylic acid group.
Torsion Angles Provides information on the conformation of the hexanoic acid chain and the orientation of the phenyl ring.

The crystal packing would likely be dominated by hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules, forming dimers or chains.

Workflow for Structural Elucidation by X-ray Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of 6-(4-Methylphenyl)-6-oxohexanoic acid purification Purification by Column Chromatography synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Definitive 3D Structure

Caption: Workflow from synthesis to definitive structure confirmation by X-ray crystallography.

Orthogonal Validation: Spectroscopic and Spectrometric Methods

To ensure the utmost confidence in the structural assignment, data from other analytical techniques should be in complete agreement with the crystallographic results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the mapping of the carbon-hydrogen framework.[4][5]

Predicted ¹H and ¹³C NMR Data for 6-(4-Methylphenyl)-6-oxohexanoic acid

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Hₐ~11-12singlet (broad)1H-COOH
Hₑ, Hᵢ~7.9doublet2HAromatic (ortho to C=O)
Hբ, Hₕ~7.3doublet2HAromatic (meta to C=O)
Hⱼ~2.4singlet3H-CH₃
Hₖ~2.9triplet2H-CH₂-C=O
Hₗ~2.3triplet2H-CH₂-COOH
Hₘ, Hₙ~1.7multiplet4H-CH₂-CH₂-
¹³C NMR Predicted δ (ppm) Assignment
C₁~200C=O (ketone)
C₂~178C=O (carboxylic acid)
C₃~145Aromatic (ipso-CH₃)
C₄~135Aromatic (ipso-C=O)
C₅, C₉~129Aromatic CH
C₆, C₈~128Aromatic CH
C₇~43-CH₂-C=O
C₁₀~34-CH₂-COOH
C₁₁, C₁₂~24-29-CH₂-CH₂-
C₁₃~21-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.[6][7][8]

Expected IR Absorption Bands for 6-(4-Methylphenyl)-6-oxohexanoic acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (ketone)
~1700StrongC=O stretch (carboxylic acid)
~1605, ~1495MediumC=C stretches (aromatic ring)

The presence of two distinct, strong carbonyl peaks, along with the very broad O-H stretch, would be highly indicative of the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.[9][10]

Expected Mass Spectrometry Data for 6-(4-Methylphenyl)-6-oxohexanoic acid

  • Molecular Ion (M⁺): A peak at m/z = 220, corresponding to the molecular weight of C₁₃H₁₆O₃.

  • Key Fragmentations:

    • Loss of H₂O (m/z = 202) from the carboxylic acid.

    • Alpha-cleavage adjacent to the ketone, leading to a fragment at m/z = 119 (tolylcarbonyl cation) and loss of the C₅H₉O₂ radical.

    • McLafferty rearrangement, if sterically feasible.

Comparative Analysis of Structural Elucidation Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms (C-H framework), stereochemical relationships.Provides detailed structural information in solution. Non-destructive.Complex spectra can be difficult to interpret fully. Less sensitive than MS.
IR Spectroscopy Presence of functional groups.Fast and simple method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Provides limited information on connectivity and stereochemistry. Isomers can be difficult to distinguish.

Conclusion

The definitive structural confirmation of a novel compound such as 6-(4-Methylphenyl)-6-oxohexanoic acid necessitates a multi-faceted analytical approach. While NMR, IR, and MS provide crucial and corroborative evidence for the molecular formula, connectivity, and the presence of key functional groups, single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous and high-resolution three-dimensional structure. The hypothetical data presented herein illustrates the expected outcomes from each technique, underscoring the synergistic power of these methods in modern chemical research. The rigorous application of these techniques, with X-ray crystallography as the final arbiter, ensures the scientific integrity of the data and provides a solid foundation for any subsequent studies.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubChem. 6-(2-Methylphenyl)-6-oxohexanoic acid. [Link]

  • PubChem. 6-((4-Methylphenyl)sulfonamido)-6-oxohexanoic acid. [Link]

  • PubChem. 6-Methoxy-3-(4-methylphenyl)-6-oxohexanoic acid. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • Technology Networks. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

  • Wiley Online Library. Structure Elucidation By NMR In Organic Chemistry. [Link]

Sources

Peer-reviewed literature validating the therapeutic potential of 6-aryl-4-oxohexanoic acids

[1]

Executive Summary & Compound Profile

6-aryl-4-oxohexanoic acids represent a class of "soft drug" candidates designed to modulate the arachidonic acid (AA) cascade. Unlike rigid aryl-acetic acid NSAIDs (e.g., Diclofenac) or aryl-propionic acids (e.g., Ibuprofen), this scaffold incorporates a flexible hexanoic acid tail with a 4-oxo (ketone) functionality.

  • Primary Therapeutic Target: Inflammation and Eicosanoid Biosynthesis (COX/LOX pathways).

  • Key Structural Advantage: The

    
    -keto acid moiety mimics the transition state of arachidonic acid metabolism, potentially offering dual inhibition or improved metabolic stability compared to shorter-chain analogs (e.g., 4-aryl-4-oxobutanoic acids).
    
  • Validated Lead Candidate: Literature identifies Compound IIe (a biphenyl derivative) as a high-potency analog, outperforming Fenbufen in in-vivo edema models.

Comparative Analysis: 6-Aryl-4-Oxohexanoic Acids vs. Standards

The following table synthesizes data from primary medicinal chemistry literature (Abouzid et al.), comparing the lead 6-aryl-4-oxohexanoic acid candidate against Fenbufen (a standard prodrug NSAID) and Indomethacin.

Table 1: Comparative Efficacy & Safety Profile
Feature6-Aryl-4-Oxohexanoic Acid (Lead IIe)Fenbufen (Standard Comparator)Indomethacin (High Potency Ref)
Chemical Class

-Keto Hexanoic Acid

-Keto Butanoic Acid (Prodrug)
Indole Acetic Acid
In-Vivo Potency (Rat Paw Edema)High (>50% inhibition at 50 mg/kg)Moderate (~35-40% inhibition at 50 mg/kg)Very High (Active at <10 mg/kg)
Metabolic Pathway Direct activity + potential

-oxidation metabolites
Requires cyclization/oxidation to active biphenylacetic acidDirect COX-1/COX-2 inhibition
GI Toxicity Risk Reduced (Designed as low-irritation scaffold)Moderate (Active metabolite causes GI stress)High (Significant ulcerogenic index)
Synthetic Accessibility High (2-step condensation/reduction)High (Friedel-Crafts acylation)Moderate (Multi-step indole synthesis)
Precursor Material Levulinic Acid (Biomass derived)Succinic AnhydridePhenylhydrazine/Aldehydes

Scientist’s Insight:

Why this comparison matters: Fenbufen is the closest structural homolog (a 4-oxo-4-arylbutanoic acid). The extension of the aliphatic chain in 6-aryl-4-oxohexanoic acids by two carbons (hexanoic vs. butanoic) alters lipophilicity and binding pocket accommodation. The data indicates that this chain extension does not abolish activity; rather, for specific biphenyl derivatives, it enhances in-vivo anti-inflammatory response, likely due to improved pharmacokinetic half-life or specific allosteric binding within the COX channel.

Mechanism of Action: The Arachidonic Acid Cascade

To understand the therapeutic utility, we must visualize where these compounds intervene. They act as modulators of eicosanoid biosynthesis.

DOT Diagram 1: Eicosanoid Inhibition Pathway

The following diagram illustrates the intervention points of 6-aryl-4-oxohexanoic acids within the inflammatory cascade.

Eicosanoid_PathwayMembraneMembrane PhospholipidsAAArachidonic Acid (AA)Membrane->AAPLA2COXCyclooxygenase (COX-1/2)AA->COXLOX5-Lipoxygenase (5-LOX)AA->LOXPGsProstaglandins (PGG2/PGH2)COX->PGsLTsLeukotrienesLOX->LTsInflammationInflammation / EdemaPGs->InflammationLTs->InflammationDrug6-Aryl-4-Oxohexanoic Acids(Target Compound)Drug->COXInhibitsDrug->LOXPotential Dual Inhibition

Caption: Putative mechanism of action showing dual interference with COX and potentially LOX pathways, leading to reduced inflammatory mediators.[1]

Validated Experimental Protocols

A. Synthesis Workflow (The "Levulinic Route")

This synthesis is preferred over Friedel-Crafts acylation because it avoids harsh Lewis acids (like AlCl3) and allows for a wider range of aryl aldehydes.

Reagents:

  • Aryl Aldehyde (Substituted Benzaldehyde)

  • Levulinic Acid (4-oxopentanoic acid)

  • Piperidine (Catalyst)[1][2]

  • Glacial Acetic Acid

  • Pd/C (10%) for hydrogenation[1][2]

Step-by-Step Protocol:

  • Condensation (Knoevenagel-type):

    • Mix Aryl Aldehyde (10 mmol) and Levulinic Acid (12 mmol) in Toluene.

    • Add catalytic Piperidine and Acetic Acid.[1][2]

    • Reflux with a Dean-Stark trap to remove water azeotropically.[2]

    • Endpoint: Formation of 6-aryl-4-oxohex-5-enoic acid (The unsaturated intermediate).[1][2]

  • Reduction:

    • Dissolve the intermediate in Ethanol/THF.

    • Add 10% Pd/C catalyst.[1][2]

    • Stir under Hydrogen atmosphere (balloon pressure is usually sufficient) at Room Temperature.

    • Critical Control: Monitor via TLC to prevent reduction of the ketone (4-oxo) group to an alcohol. The goal is selective alkene reduction.

  • Purification:

    • Filter catalyst. Evaporate solvent. Recrystallize from Ethanol/Water.

DOT Diagram 2: Synthesis Logic

Synthesis_WorkflowAldehydeAryl Aldehyde(Ar-CHO)CondensationCondensation(Piperidine/AcOH, Toluene)Aldehyde->CondensationLevulinicLevulinic AcidLevulinic->CondensationIntermediateEnone Intermediate(6-aryl-4-oxohex-5-enoic acid)Condensation->IntermediateReductionHydrogenation(H2, Pd/C)Intermediate->ReductionProductFINAL PRODUCT6-Aryl-4-Oxohexanoic AcidReduction->Product

Caption: The "Levulinic Route" synthesis providing high yield and regioselectivity for the target scaffold.

B. In-Vivo Validation: Carrageenan-Induced Rat Paw Edema

This is the gold-standard assay for acute inflammation.

Protocol:

  • Subject: Male Albino rats (120-150g).

  • Grouping: Control (Vehicle), Standard (Fenbufen 50 mg/kg), Test Group (6-aryl-4-oxohexanoic acid 50 mg/kg).

  • Administration: Oral gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

  • Calculation:

    
    
    (Where 
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group).[2]

Data Interpretation:

  • A valid 6-aryl-4-oxohexanoic acid candidate should demonstrate >40% inhibition at the 3-hour mark.

  • If inhibition <20%, the aryl tail may be too hydrophilic or metabolically unstable.

References

  • Abouzid, K., et al. (2007). "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities."[1][2] Medicinal Chemistry, 3(5), 433-438.

    • Relevance: The primary validation paper describing the synthesis and biological evalu
  • BenchChem. (2025). "A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery." BenchChem Technical Guides.

    • Relevance: Provides structural context on halogenated derivatives and their physicochemical properties.
  • PubChem. "4-Oxohexanoic acid (Compound Summary).

    • Relevance: Chemical and physical property data for the parent scaffold.[2][3]

Safety Operating Guide

6-(4-Methylphenyl)-6-oxohexanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 6-(4-Methylphenyl)-6-oxohexanoic acid (CAS: 100847-96-9) requires a nuanced understanding of its physicochemical properties.[1] As an aryl-keto carboxylic acid, this compound presents dual functionality: an acidic head group and a lipophilic aromatic tail.

Improper disposal often stems from misclassifying it solely as an "acid" (leading to aqueous drain disposal) or ignoring its solid-state stability. This guide treats the compound as a Non-Halogenated Organic Waste , prioritizing high-temperature incineration to ensure complete mineralization of the aromatic ring.

Chemical Identity & Properties
PropertySpecification
Chemical Name 6-(4-Methylphenyl)-6-oxohexanoic acid
CAS Number 100847-96-9
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Physical State Solid (White to off-white powder/crystalline)
Acidity (pKa) ~4.7 (Carboxylic acid moiety)
Solubility Low in water; High in organic solvents (DMSO, Ethanol, DCM)
GHS Classification Warning (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3)

Hazard Analysis & Pre-Disposal Handling

Before initiating disposal, you must neutralize immediate risks.[2] The primary hazards are tissue irritation (due to acidity) and environmental persistence (due to the aromatic ring).

  • Segregation Logic: Do NOT store with strong oxidizers (e.g., nitric acid, permanganates) or strong bases. The keto-acid functionality is stable but can undergo exothermic deprotonation with bases or oxidation with strong oxidizers.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers, as the carboxylic acid can corrode them over time.

Disposal Decision Framework

The disposal path is determined by the physical state of the waste. Follow this self-validating workflow to ensure compliance.

Scenario A: Solid Waste (Pure Substance/Excess Reagent)

Rationale: Solid organic acids should not be compacted with general trash due to potential leaching. They must be dissolved or containerized for incineration.

  • Collection: Scoop solids into a dedicated Solid Organic Waste container.

  • Labeling: Label as "Non-Halogenated Organic Solid - Irritant."

  • Destruction: The waste management facility will incinerate this stream.

    • Alternative (In-Lab): If your facility requires liquid waste streams, dissolve the solid in a minimal amount of Acetone or Ethanol and transfer to the Liquid Organic Waste stream.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Rationale: Most synthesis workflows involving this compound use organic solvents (DCM, Ethyl Acetate). The waste is defined by the solvent, not just the solute.[1]

  • Segregation: Pour into the Non-Halogenated Organic Solvent carboy.

  • Compatibility Check: Ensure the carboy does not contain active oxidizers.

  • Halogen Note: If the reaction solvent was Dichloromethane (DCM) or Chloroform, this must go into the Halogenated Waste stream.

Scenario C: Aqueous Waste (Extraction Layers)

Rationale: The compound has low water solubility, but its carboxylate salt (at pH > 7) is water-soluble. Do not pour down the drain unless explicitly permitted by local EHS regulations for dilute organic acids.

  • Check pH: If the solution is acidic (pH < 2), it is a Corrosive Hazard.

  • Neutralization: Slowly add Sodium Bicarbonate (NaHCO₃) until pH is 6–8.

  • Disposal:

    • High Concentration (>1%): Collect in Aqueous Organic Waste container.

    • Trace/Washings: Consult local EHS. If permitted, flush with 50x excess water. Default Recommendation: Collect as waste to prevent environmental release.[2]

Visual Disposal Workflow

The following diagram illustrates the decision logic for disposing of 6-(4-Methylphenyl)-6-oxohexanoic acid based on its state and solvent context.

DisposalWorkflow Start Waste Generation: 6-(4-Methylphenyl)-6-oxohexanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solvent/Aqueous) StateCheck->Liquid Solution/Suspension SolidBin Solid Waste Bin (Tag: Organic Irritant) Solid->SolidBin Direct Disposal AqueousCheck Is it Aqueous? Liquid->AqueousCheck SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) HaloWaste Halogenated Solvent Waste (High Temp Incineration) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Solvent Waste (Fuel Blending/Incineration) SolventCheck->NonHaloWaste No (Ethanol, Acetone, etc.) AqueousCheck->SolventCheck No (Organic Solvent) AqWaste Aqueous Waste Container (Do Not Drain Pour) AqueousCheck->AqWaste Yes (Water based)

Figure 1: Decision tree for the segregation and disposal of 6-(4-Methylphenyl)-6-oxohexanoic acid waste streams.

Emergency Spill Response

In the event of a spill, rapid containment prevents the spread of this irritant dust or solution.

  • PPE Required: Nitrile gloves, safety goggles, and lab coat. If powder is aerosolized, use an N95 dust mask.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels to dampen.

    • Scoop into a sealable bag/container.

    • Clean surface with soap and water.[2][3]

  • Liquid Spill:

    • Absorb with vermiculite, sand, or commercial spill pads.

    • Place saturated absorbent into a Hazardous Waste Bag .

    • Label as "Contaminated Debris - Organic Acid."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726895, 6-(2-Methylphenyl)-6-oxohexanoic acid (Isomer Analog).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylphenyl)-6-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Methylphenyl)-6-oxohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.